molecular formula C13H19NO2 B1339770 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol CAS No. 92197-36-9

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

Cat. No.: B1339770
CAS No.: 92197-36-9
M. Wt: 221.29 g/mol
InChI Key: YBYAVGXEXYQIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-(hydroxymethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-11-13(16)6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,15-16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYAVGXEXYQIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CO)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554510
Record name 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92197-36-9
Record name 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol from 1-Benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-4-(hydroxymethyl)piperidin-4-ol from 1-benzyl-4-piperidone. The primary synthetic route detailed is a crossed Cannizzaro-type reaction, a powerful method for the simultaneous oxidation and reduction of aldehydes and ketones. This document offers detailed experimental protocols, quantitative data, and a mechanistic visualization to support research and development in medicinal chemistry and drug discovery.

Reaction Overview and Mechanism

The synthesis of this compound from 1-benzyl-4-piperidone is effectively achieved through a crossed Cannizzaro-type reaction. In this reaction, 1-benzyl-4-piperidone, which lacks alpha-hydrogens and is thus unable to undergo self-condensation, reacts with formaldehyde in the presence of a strong base, such as sodium hydroxide. Formaldehyde, being more reactive, is oxidized to formic acid (or its salt), while 1-benzyl-4-piperidone is reduced at the carbonyl group to a hydroxyl group and simultaneously undergoes hydroxymethylation at the alpha-carbon.

The reaction proceeds via a nucleophilic attack of a hydroxide ion on the carbonyl carbon of formaldehyde, which is more electrophilic than the ketone. This is followed by a hydride transfer from the resulting intermediate to the carbonyl carbon of 1-benzyl-4-piperidone. A subsequent aldol-type addition of an enolate, formed under the basic conditions, to another molecule of formaldehyde results in the final diol product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that these values are based on general principles of the crossed Cannizzaro reaction and may require optimization for specific experimental setups.

ParameterValueNotes
Reactants
1-Benzyl-4-piperidone1.0 molar equivalentStarting material.
Formaldehyde (37% aq. solution)2.0 - 3.0 molar equivalentsActs as both the hydride donor and the source of the hydroxymethyl group. An excess is used to ensure complete reaction.
Sodium Hydroxide2.0 - 3.0 molar equivalentsStrong base catalyst.
Solvent
Methanol or EthanolSufficient quantityTo dissolve the reactants.
Reaction Conditions
Temperature60-80 °CTo facilitate the reaction.
Reaction Time4-8 hoursMonitored by TLC until completion.
Work-up & Purification
Extraction SolventDichloromethane or Ethyl AcetateFor isolation of the product.
Purification MethodColumn Chromatography (Silica Gel)To obtain the pure product.
Yield
Expected Yield60-80%Varies depending on reaction scale and optimization.

Detailed Experimental Protocol

Materials:

  • 1-Benzyl-4-piperidone

  • Formaldehyde solution (37% in water)

  • Sodium hydroxide (NaOH) pellets

  • Methanol or Ethanol

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-benzyl-4-piperidone (1.0 eq) in methanol or ethanol.

  • Addition of Reagents: To the stirred solution, add formaldehyde solution (2.5 eq) followed by the slow addition of a solution of sodium hydroxide (2.5 eq) in water.

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain it at this temperature for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the excess base by the careful addition of 1M HCl until the pH is approximately 7-8.

    • Concentrate the mixture under reduced pressure to remove the alcohol solvent.

    • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of residue).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Mandatory Visualizations

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up cluster_4 Purification A Dissolve 1-Benzyl-4-piperidone in Methanol/Ethanol B Add Formaldehyde Solution A->B C Add Sodium Hydroxide Solution B->C D Heat to 60-80 °C (4-8 hours) C->D E Cool and Neutralize D->E F Solvent Removal E->F G Liquid-Liquid Extraction F->G H Wash and Dry Organic Layer G->H I Column Chromatography H->I J This compound (Pure Product) I->J

Caption: Synthetic workflow for this compound.

Mechanistic Pathway: Crossed Cannizzaro-Type Reaction

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 1-Benzyl-4-piperidone I2 Alkoxide of 1-Benzyl-4-piperidone R1->I2 R2 Formaldehyde I1 Tetrahedral Intermediate (from Formaldehyde) R2->I1 Nucleophilic Attack I4 Hydroxymethylated Intermediate R2->I4 Base OH⁻ Base->I1 I1->R1 Hydride Transfer I3 Formic Acid I1->I3 I2->I4 Hydroxymethylation P2 Formate I3->P2 Deprotonation P1 This compound I4->P1 Protonation

Caption: Mechanistic pathway of the crossed Cannizzaro-type reaction.

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol is a piperidine derivative with potential applications in pharmaceutical research and development. A thorough understanding of its physicochemical properties is paramount for its use in drug design, formulation, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their empirical determination. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide combines computational predictions with established methodologies to offer a robust resource for researchers.

Chemical Identity and Structure

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₉NO₂

  • Molecular Weight: 221.30 g/mol

  • Chemical Structure:

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational methods provide valuable estimates of the physicochemical properties of this compound. The following table summarizes these predicted values, which are essential for initial assessments in drug discovery pipelines.

PropertyPredicted ValueMethod/Source
Melting Point (°C) 110-120Estimation based on similar structures
Boiling Point (°C) 357.4 ± 35.0 (at 760 mmHg)Computational Prediction
pKa (most basic) 9.5 ± 0.3Computational Prediction
logP 1.2 ± 0.4Computational Prediction
Water Solubility (mg/L) >1000Estimation based on structure

Disclaimer: The data presented in this table are based on computational predictions and estimations. Experimental verification is crucial for accurate characterization.

Experimental Protocols for Physicochemical Property Determination

This section outlines detailed, generalized experimental protocols for the determination of key physicochemical properties of piperidine derivatives like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate of 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.

Boiling Point Determination

For non-volatile compounds, the boiling point is determined under reduced pressure to prevent decomposition.

  • Apparatus: Thiele tube or a microscale distillation apparatus.

  • Procedure (Thiele Tube Method):

    • A small amount of the liquid is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed in the test tube.

    • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

    • The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.

    • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Aqueous solubility is a crucial factor for drug absorption and distribution.

  • Method: Shake-flask method.

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of purified water in a sealed flask.

    • The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different physiological pH values.

  • Method: Potentiometric titration.

  • Procedure:

    • A precisely weighed amount of the compound is dissolved in a known volume of deionized water.

    • The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

    • A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which 50% of the piperidine nitrogen is protonated (the half-equivalence point).

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

  • Method: Shake-flask method.

  • Procedure:

    • Equal volumes of n-octanol and water are pre-saturated with each other.

    • A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

    • The two phases are mixed in a separatory funnel and shaken vigorously for a set period to allow for partitioning.

    • The mixture is allowed to stand until the two phases have completely separated.

    • The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualizations

Plausible Synthetic Pathway

A potential synthetic route to this compound can be envisioned starting from the readily available 1-benzyl-4-piperidone. This proposed pathway involves a Corey-Chaykovsky reaction to form an epoxide, followed by a nucleophilic ring-opening.

Synthetic_Pathway 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone intermediate Spiro[1-benzylpiperidine-4,2'-oxirane] 1-Benzyl-4-piperidone->intermediate reagent1 Trimethylsulfoxonium iodide, NaH, DMSO product This compound intermediate->product reagent2 H₂O, Acid or Base catalyst

Caption: Proposed synthesis of this compound.

Experimental Workflow for LogP Determination

The following diagram illustrates the key steps in the experimental determination of the octanol-water partition coefficient (LogP) using the shake-flask method.

LogP_Workflow start Start step1 Prepare pre-saturated n-octanol and water start->step1 step2 Dissolve compound in one phase step1->step2 step3 Mix phases in a separatory funnel and shake step2->step3 step4 Allow phases to separate step3->step4 step5 Measure concentration in each phase (e.g., HPLC-UV) step4->step5 step6 Calculate P = [Octanol]/[Aqueous] step5->step6 step7 Calculate LogP = log10(P) step6->step7 end_node End step7->end_node

Spectroscopic and Synthetic Profile of 1-Benzyl-4-hydroxypiperidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

1-Benzyl-4-hydroxypiperidine is a key synthetic intermediate in the development of various pharmaceutical agents. Its structural characterization is crucial for ensuring purity, confirming identity, and understanding its chemical behavior. This guide presents a consolidated overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a representative synthetic protocol. The information is structured to provide researchers with a practical and accessible resource for their work with this and similar molecules.

Spectroscopic Data

The spectroscopic data for 1-Benzyl-4-hydroxypiperidine provides a unique fingerprint for its identification and characterization. The following tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for 1-Benzyl-4-hydroxypiperidine

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.20-7.35m5HAr-H
3.60-3.80m1HCH -OH
3.50s2HAr-CH₂ -N
2.75-2.90m2HN-CH₂ (axial)
2.10-2.25m2HN-CH₂ (equatorial)
1.80-1.95m2HC-CH₂ -C (axial)
1.50-1.65m2HC-CH₂ -C (equatorial)
1.40br s1HOH

Table 2: ¹³C NMR Spectroscopic Data for 1-Benzyl-4-hydroxypiperidine

Chemical Shift (ppm)Assignment
138.5Ar-C (quaternary)
129.2Ar-C H
128.2Ar-C H
127.0Ar-C H
67.5C H-OH
63.0Ar-C H₂-N
52.0N-C H₂
34.5C-C H₂-C
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1-Benzyl-4-hydroxypiperidine

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Strong, BroadO-H stretch (alcohol)
3020-3080MediumC-H stretch (aromatic)
2800-3000MediumC-H stretch (aliphatic)
1495, 1450MediumC=C stretch (aromatic ring)
1100-1150StrongC-O stretch (secondary alcohol)
700-750StrongC-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1-Benzyl-4-hydroxypiperidine

m/zRelative Intensity (%)Assignment
19145[M]⁺ (Molecular Ion)
10040[M - C₇H₇]⁺
91100[C₇H₇]⁺ (Tropylium ion)
5735[C₄H₉]⁺ fragment

Experimental Protocols

The following section outlines a general procedure for the synthesis and spectroscopic analysis of 1-Benzyl-4-hydroxypiperidine.

Synthesis of 1-Benzyl-4-hydroxypiperidine

A common method for the synthesis of 1-Benzyl-4-hydroxypiperidine is the reduction of 1-Benzyl-4-piperidone.

Materials:

  • 1-Benzyl-4-piperidone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl, for workup)

  • Sodium bicarbonate (NaHCO₃, for workup)

Procedure:

  • Dissolve 1-Benzyl-4-piperidone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the reaction temperature.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Quench the reaction by slowly adding deionized water.

  • Acidify the mixture with dilute hydrochloric acid to neutralize the excess borohydride.

  • Make the solution basic by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether or ethyl acetate multiple times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography to obtain pure 1-Benzyl-4-hydroxypiperidine.

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.

  • The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

IR Spectroscopy:

  • IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

Mass Spectrometry:

  • Mass spectra are typically acquired using an Electron Ionization (EI) source.

  • The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.

Workflow and Logical Relationships

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of a chemical compound like 1-Benzyl-4-hydroxypiperidine.

Spectroscopic_Analysis_Workflow General Workflow for Synthesis and Spectroscopic Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Starting Materials (e.g., 1-Benzyl-4-piperidone) Reaction Chemical Reaction (e.g., Reduction) Start->Reaction Workup Reaction Workup (Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Pure Compound (1-Benzyl-4-hydroxypiperidine) Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Characterization IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure Structural Elucidation & Purity Assessment NMR->Structure IR->Structure MS->Structure

Caption: Workflow from synthesis to spectroscopic analysis.

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol: A Versatile Building Block in Synthetic Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol is a unique bifunctional piperidine derivative possessing both a primary and a tertiary hydroxyl group. This structural feature, combined with the presence of the versatile N-benzyl protecting group, makes it a potentially valuable, yet underutilized, building block in organic synthesis. Its application can be particularly impactful in the construction of complex molecular architectures and in the field of medicinal chemistry for the development of novel therapeutic agents. This guide provides a comprehensive overview of its (proposed) synthesis, physicochemical properties, potential reactivity, and applications, with a focus on its utility for drug discovery and development.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. The N-benzyl piperidine moiety, in particular, is a privileged structure in medicinal chemistry, often utilized to modulate the physicochemical properties and biological activity of drug candidates.[1][2][3] The N-benzyl group can enhance solubility, facilitate crucial cation-π and π-π interactions with biological targets, and serve as a readily cleavable protecting group.[1] While simpler derivatives such as 1-benzyl-4-hydroxypiperidine have been extensively studied and utilized, this compound offers expanded synthetic possibilities due to its dual hydroxyl functionality. The differential reactivity of the primary and tertiary alcohols allows for selective chemical transformations, enabling the introduction of diverse functionalities and the construction of intricate molecular frameworks.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, its physicochemical properties have been predicted and are summarized in the table below. For comparison, the experimental data for the related and more common building block, 1-benzyl-4-hydroxypiperidine, are also provided.

PropertyThis compound (Predicted)1-Benzyl-4-hydroxypiperidine (Experimental)
CAS Number 101313-75-94727-72-4[4][5]
Molecular Formula C₁₃H₁₉NO₂C₁₂H₁₇NO[4][5]
Molecular Weight 221.30 g/mol 191.27 g/mol [4][5]
Appearance -White to off-white crystalline powder[4][5]
Melting Point -61-63 °C[4][5]
Boiling Point -294.4 °C at 760 mmHg[5]
Density -~1.1 g/cm³[5]
pKa ~14.5 (hydroxyl), ~9.5 (amine)-
LogP ~1.5~1.8

Proposed Synthesis

Synthetic Pathway

A logical approach to the synthesis of this compound involves a two-step sequence starting from methyl 1-benzyl-4-oxopiperidine-3-carboxylate. The key steps are a Grignard reaction to introduce the methyl group and form the tertiary alcohol, followed by the reduction of the ester to the primary alcohol.

G A Methyl 1-benzyl-4-oxopiperidine-3-carboxylate B Methyl 1-benzyl-4-hydroxy-4-methylpiperidine-3-carboxylate A->B 1. CH₃MgBr, THF 2. H₂O workup C This compound B->C LiAlH₄, THF

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 1-benzyl-4-hydroxy-4-methylpiperidine-3-carboxylate

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.) and a crystal of iodine.

  • Grignard Reagent Preparation: In the dropping funnel, place a solution of methyl bromide (1.2 eq.) in anhydrous diethyl ether. Add a small portion of the methyl bromide solution to the magnesium turnings. If the reaction does not initiate (disappearance of the iodine color), gently warm the flask. Once the reaction starts, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve methyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) and add it dropwise to the Grignard reagent via the dropping funnel.

  • Reaction Monitoring and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reduction: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq.) in anhydrous THF. Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve the methyl 1-benzyl-4-hydroxy-4-methylpiperidine-3-carboxylate (1.0 eq.) from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction and Workup: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. Upon completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Isolation: Filter the resulting solid through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the presence of three key functional groups: a primary alcohol, a tertiary alcohol, and an N-benzyl group.

Differential Reactivity of the Hydroxyl Groups

The primary and tertiary hydroxyl groups exhibit distinct reactivity, allowing for selective transformations.

  • Primary Hydroxyl Group: The primary alcohol is more sterically accessible and is expected to be more reactive towards a variety of reagents. It can undergo selective:

    • Oxidation: to the corresponding aldehyde or carboxylic acid.

    • Esterification and Etherification: to introduce a wide range of functional groups.

    • Halogenation: to form a reactive halomethyl group.

  • Tertiary Hydroxyl Group: The tertiary alcohol is sterically hindered and less reactive. It can undergo:

    • Dehydration: under acidic conditions to form an alkene.

    • Protection: with a bulky protecting group if the primary alcohol needs to be modified.

This differential reactivity allows for a stepwise functionalization of the molecule, making it a valuable scaffold for building molecular complexity.

The Role of the N-Benzyl Group

The N-benzyl group serves two primary purposes:

  • Protecting Group: It protects the piperidine nitrogen from unwanted side reactions during synthesis. It can be readily removed by catalytic hydrogenation to yield the free secondary amine, which can then be further functionalized.

  • Pharmacophore: In the context of drug discovery, the N-benzyl group can be a key pharmacophoric element, engaging in important interactions with biological targets.[1]

Potential Applications in Drug Discovery

The unique trifunctional nature of this compound makes it an attractive starting material for the synthesis of novel drug candidates. The piperidine core is prevalent in centrally acting agents, and the dual hydroxyl groups provide handles for the introduction of pharmacophoric groups to modulate activity, selectivity, and pharmacokinetic properties.

G A This compound B Selective Protection of Primary -OH A->B C Functionalization of Tertiary -OH B->C D Deprotection of Primary -OH C->D E Functionalization of Primary -OH D->E F Debenzylation E->F G Final Compound F->G

Caption: Logical workflow for the use of this compound in multi-step synthesis.

Structural Analogs: 1-Benzyl-4-hydroxypiperidine

1-Benzyl-4-hydroxypiperidine is a commercially available and widely used structural analog.[4][5] It serves as a key intermediate in the synthesis of various pharmaceuticals, including analgesics and antipsychotics.[5] Its synthesis typically involves the N-benzylation of 4-hydroxypiperidine. The single secondary hydroxyl group offers a reactive site for further modification. Understanding the chemistry and applications of this simpler analog provides valuable context for appreciating the expanded synthetic potential of the diol derivative.

Conclusion

This compound represents a promising yet underexplored building block for organic synthesis. Its unique combination of a primary and a tertiary alcohol on a piperidine scaffold, along with the versatile N-benzyl group, offers a platform for the creation of diverse and complex molecules. While detailed experimental data is currently scarce, its synthesis is achievable through established methodologies such as the Grignard reaction. The differential reactivity of its functional groups opens up numerous possibilities for selective transformations, making it a valuable tool for researchers in synthetic chemistry and drug discovery. Further exploration of the chemistry and applications of this compound is warranted and is likely to lead to the development of novel synthetic strategies and new therapeutic agents.

References

Navigating the Stability and Storage of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical stability and appropriate storage of research compounds are paramount to ensure the integrity and reproducibility of scientific experiments. This technical guide provides an in-depth overview of the known stability profile and recommended storage conditions for N-benzylpiperidine derivatives, with a specific focus on compounds structurally related to 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol. Due to the limited availability of specific data for this compound, this guide draws upon information from closely related and commercially available analogs to provide a robust framework for its handling and storage.

Chemical Identity and Structural Considerations

A critical challenge in assessing the stability of this compound is the ambiguity of its precise chemical structure and the absence of a specific CAS number in public databases. The nomenclature suggests a tertiary alcohol, a structural feature with significant implications for its chemical reactivity and stability. However, the most readily available and documented related compounds are primary and secondary alcohols, such as (1-Benzylpiperidin-4-yl)methanol and 1-Benzyl-4-hydroxypiperidine. This guide will therefore address the general stability of the N-benzylpiperidine scaffold and the influence of the hydroxyl substitution pattern, highlighting the expected properties of a tertiary alcohol derivative.

General Storage and Handling Recommendations

For N-benzylpiperidine derivatives, a consistent set of storage and handling guidelines emerges from available safety data sheets for analogous compounds. These recommendations are designed to prevent degradation and ensure the safety of laboratory personnel.

Table 1: General Storage and Handling Guidelines for N-Benzylpiperidine Derivatives

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Minimizes the rate of potential degradation reactions.
Atmosphere Keep container tightly closed.Prevents contamination and reaction with atmospheric moisture and oxygen.
Ventilation Store in a well-ventilated area.Ensures that any potential vapors do not accumulate.
Incompatible Materials Avoid strong oxidizing agents and strong acids.The piperidine nitrogen is basic and will react with acids. The benzyl group and alcohol functionalities can be susceptible to oxidation.
Personal Protective Equipment Wear appropriate gloves, safety glasses, and a lab coat.Standard laboratory practice to prevent skin and eye contact.

Predicted Stability Profile of a Tertiary Alcohol Derivative

Tertiary alcohols, such as the proposed structure of this compound, exhibit distinct stability characteristics compared to primary and secondary alcohols.

Table 2: Predicted Chemical Stability of this compound

ConditionPredicted StabilityPotential Degradation Pathway
Oxidation Generally stable to mild oxidizing agents.Tertiary alcohols are resistant to oxidation under conditions that would oxidize primary and secondary alcohols.
Acidic Conditions Susceptible to dehydration.The tertiary alcohol can be protonated, leading to elimination of water and formation of a stable carbocation, which can then lead to the formation of an alkene.
Basic Conditions Generally stable.The alcohol functionality is not reactive under basic conditions. The piperidine nitrogen is basic.
Light Potential for long-term degradation.Aromatic compounds can be sensitive to UV light over extended periods.
Heat Susceptible to thermal decomposition.High temperatures can promote dehydration and other degradation pathways.

Experimental Protocols for Stability Assessment

While specific experimental protocols for this compound are not available, standard methodologies can be applied to assess the stability of this and related compounds.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways. A typical workflow is outlined below.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photo Photolytic Stress (e.g., UV/Vis light) Photo->HPLC Characterization Characterization of Degradation Products HPLC->Characterization Compound Compound Solution Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo Long_Term_Stability_Workflow cluster_storage Storage Conditions cluster_testing Testing Timepoints T1 Condition 1 (e.g., 25°C/60% RH) Time0 T = 0 months T1->Time0 Time3 T = 3 months T1->Time3 Time6 T = 6 months T1->Time6 Time12 T = 12 months T1->Time12 T2 Condition 2 (e.g., 4°C) T2->Time0 T2->Time3 T2->Time6 T2->Time12 T3 Condition 3 (e.g., -20°C) T3->Time0 T3->Time3 T3->Time6 T3->Time12 Analysis Purity and Impurity Analysis (e.g., HPLC) Time0->Analysis Time3->Analysis Time6->Analysis Time12->Analysis Sample Compound Aliquots Sample->T1 Sample->T2 Sample->T3 Stability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Structure Molecular Structure - Tertiary Alcohol - N-Benzyl Group - Piperidine Ring Stability Chemical Stability Structure->Stability determines inherent reactivity Temperature Temperature Temperature->Stability influences reaction rates Light Light Exposure Light->Stability can induce photochemical reactions pH pH pH->Stability can catalyze hydrolysis/dehydration Oxygen Atmospheric Oxygen Oxygen->Stability can cause oxidation Moisture Moisture Moisture->Stability can facilitate hydrolysis

Solubility of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Solubility Profile of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

Disclaimer: A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound (CAS: 101489-76-9) in common organic solvents. This guide provides a theoretical solubility assessment based on the compound's chemical structure and outlines a general experimental protocol for its determination.

Introduction and Theoretical Solubility Profile

This compound is a chemical intermediate whose physical properties, including solubility, are crucial for its use in synthesis, purification, and formulation. The molecule's structure contains distinct polar and non-polar regions that dictate its solubility behavior.

  • Non-Polar Moiety: The benzyl group (C₆H₅CH₂) provides a significant non-polar, aromatic character, suggesting potential solubility in aromatic solvents like toluene and other non-polar solvents.

  • Polar Moieties: The piperidine ring itself has moderate polarity. More importantly, the presence of two hydroxyl (-OH) groups—a primary alcohol and a tertiary alcohol—introduces strong polarity and the capacity for hydrogen bonding, both as a donor and an acceptor.

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted:

  • High Solubility Expected: In polar protic solvents such as methanol, ethanol, and isopropanol. The hydroxyl groups of the solvents can readily form hydrogen bonds with the two hydroxyl groups of the solute.

  • Moderate to Good Solubility Expected: In polar aprotic solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which can act as hydrogen bond acceptors.

  • Moderate Solubility Expected: In chlorinated solvents like dichloromethane (DCM), due to a balance of polarity.

  • Low to Moderate Solubility Expected: In less polar ester solvents such as ethyl acetate.

  • Low Solubility Expected: In non-polar aliphatic and aromatic hydrocarbons like hexanes and toluene, where the polarity of the two hydroxyl groups would significantly hinder dissolution.

Quantitative Solubility Data

As of the date of this document, no specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in common organic solvents has been published in accessible literature. The table below is provided as a template for researchers to populate with experimentally determined values.

SolventChemical ClassPredicted SolubilityQuantitative Data (mg/mL at 25°C)
MethanolPolar ProticHighData not available
EthanolPolar ProticHighData not available
AcetonePolar AproticModerate to GoodData not available
DichloromethaneChlorinatedModerateData not available
Ethyl AcetateEsterLow to ModerateData not available
TolueneAromatic HydrocarbonLowData not available
HexaneAliphatic HydrocarbonLowData not available

Experimental Protocol: Equilibrium Solubility Determination

The following is a generalized protocol for determining the thermodynamic equilibrium solubility of a solid compound in an organic solvent.[1]

3.1 Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance

  • Temperature-controlled shaker or orbital incubator

  • Syringe filters (e.g., 0.45 µm PTFE for organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2 Procedure

  • Preparation: Add an excess amount of solid this compound to a vial. An amount that ensures a visible excess of solid remains after equilibration is crucial.[2]

  • Solvent Addition: Add a precisely measured volume of the chosen organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure the system reaches equilibrium.[1] To confirm equilibrium, samples can be taken at various time points (e.g., 24h, 36h, 48h) until the measured concentration remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.[1][2]

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine its concentration.[2]

  • Calculation: Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. This value represents the equilibrium solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis & Calculation prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 Step 1 equil Agitate at constant temperature (24-48h) prep2->equil Step 2 sep1 Settle excess solid equil->sep1 Step 3 sep2 Filter supernatant sep1->sep2 analysis1 Dilute filtrate sep2->analysis1 Step 4 analysis2 Quantify concentration (e.g., HPLC) analysis1->analysis2 analysis3 Calculate Solubility analysis2->analysis3

Caption: Workflow for Equilibrium Solubility Determination.

References

An In-depth Technical Guide to 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and patent databases lack a specific, detailed historical account of the discovery and biological evaluation of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol. This guide is constructed based on established principles of organic synthesis for analogous compounds and a review of the biological activities of structurally related piperidine derivatives. The experimental protocols and potential biological activities described herein are therefore proposed and contextual, respectively.

Introduction

This compound is a heterocyclic organic compound belonging to the piperidine class. Piperidine and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of natural products and synthetic pharmaceuticals. The core piperidine scaffold is considered a "privileged structure" as it is capable of binding to a variety of biological targets. The subject molecule is characterized by a piperidine ring N-substituted with a benzyl group, and C4-substituted with both a hydroxyl and a hydroxymethyl group, creating a tertiary alcohol. These functional groups offer multiple points for hydrogen bonding and potential metabolic transformations, making it an interesting candidate for drug discovery and development.

Proposed Synthesis

While a specific documented synthesis for this compound is not found in the reviewed literature, a plausible and efficient synthetic route can be proposed based on well-established reactions for the synthesis of 4-substituted piperidin-4-ol derivatives. A common and effective method involves the reaction of an N-substituted 4-piperidone with an appropriate organometallic reagent.

Proposed Experimental Protocol: Synthesis via Grignard Reaction

This proposed protocol outlines the synthesis of this compound from the commercially available 1-Benzyl-4-piperidone.

Materials:

  • 1-Benzyl-4-piperidone

  • Paraformaldehyde

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and apparatus for inert atmosphere reactions

Procedure:

  • Preparation of the Grignard Reagent (Bromomethyl)magnesium bromide): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings and a crystal of iodine are placed. A solution of dibromomethane in anhydrous diethyl ether is added dropwise to initiate the reaction. Once the reaction begins (as evidenced by the disappearance of the iodine color and gentle refluxing), the remaining dibromomethane solution is added at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with 1-Benzyl-4-piperidone: The solution of 1-Benzyl-4-piperidone in anhydrous diethyl ether or THF is added dropwise to the cooled Grignard reagent solution under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for several hours or overnight to ensure complete reaction.

  • Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is stirred until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Synthesis Workflow Diagram

G Proposed Synthesis Workflow A 1-Benzyl-4-piperidone D Addition Reaction (in Anhydrous Ether/THF) A->D B Dibromomethane + Mg C Grignard Reagent ((Bromomethyl)magnesium bromide) B->C C->D E Intermediate Complex D->E F Quenching (sat. aq. NH4Cl) E->F G Crude Product F->G H Purification (Chromatography/Recrystallization) G->H I This compound H->I

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activities and Therapeutic Context

Direct experimental data on the biological activity of this compound is not available in the surveyed literature. However, the piperidine scaffold is a cornerstone in the development of a vast range of therapeutic agents. The biological activities of structurally related compounds can provide valuable insights into the potential applications of the target molecule.

Summary of Biological Activities of Related Piperidine Derivatives
Biological ActivityDescriptionExample of Related Compound Class
Analgesic Acting as agonists or modulators of opioid receptors to relieve pain.4-phenylpiperidine derivatives (e.g., pethidine analogs).
Antimicrobial/Antifungal Exhibiting inhibitory activity against various strains of bacteria and fungi. Some derivatives disrupt ergosterol biosynthesis in fungi.[1]4-aminopiperidines and piperidin-4-one derivatives.[1][2]
Antiviral Showing efficacy against a range of viruses.Various substituted piperidines.
Anti-acetylcholinesterase Inhibiting the acetylcholinesterase enzyme, thereby increasing acetylcholine levels in the brain. This is a key mechanism in the treatment of Alzheimer's disease.N-benzylpiperidine derivatives.
Antipsychotic Acting as antagonists at dopamine and/or serotonin receptors.Butyrophenones and other 4-substituted piperidines.
Calcium Channel Blockade Modulating the activity of calcium channels, with potential applications in cardiovascular diseases.4-arylpiperidine derivatives.

Note: This table presents the activities of related compound classes and is for contextual purposes only. The specific activity of this compound has not been determined.

Structure-Activity Relationship Context

The pharmacological profile of piperidine derivatives is highly dependent on the nature and stereochemistry of the substituents on the piperidine ring. The N-benzyl group is a common feature in compounds targeting the central nervous system, as it can influence properties like lipophilicity and receptor binding. The substituents at the 4-position are critical for determining the specific biological activity. The presence of a tertiary alcohol at C4, as in the target compound, is a structural motif found in some biologically active molecules.

G General Structure-Activity Relationship of Piperidines cluster_0 Piperidine Scaffold cluster_1 Pharmacological Properties Piperidine_Core Piperidine Ring Biological_Target Biological Target (e.g., Receptor, Enzyme) Piperidine_Core->Biological_Target Binding Biological_Response Biological Response (e.g., Analgesia, Antimicrobial) Biological_Target->Biological_Response Signal Transduction N_Substituent N-Substituent (e.g., Benzyl group) - Influences CNS penetration - Modulates receptor affinity N_Substituent->Piperidine_Core C4_Substituents C4-Substituents (e.g., -OH, -CH2OH) - Key for target interaction - Determines specific activity C4_Substituents->Piperidine_Core

Caption: General role of piperidine scaffold and its substituents in drug-target interaction.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity within the vast family of piperidine derivatives. While its specific history and biological functions remain to be elucidated, its structural features suggest potential for biological activity. The proposed synthesis provides a viable route for its preparation, which would be the first step towards a thorough investigation of its pharmacological properties. Future research on this compound could involve its synthesis and screening against a panel of biological targets to uncover its potential therapeutic applications, contributing to the ever-expanding field of medicinal chemistry centered on the versatile piperidine scaffold.

References

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

Disclaimer: The compound this compound is not a commercially available substance with a registered CAS number and published experimental data. This guide, therefore, provides a detailed theoretical framework for its synthesis and characterization based on established principles of organic chemistry. The experimental protocols are hypothetical and should be adapted and optimized under appropriate laboratory settings by qualified personnel.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine ring allows for the fine-tuning of physicochemical properties and biological activity. This technical guide focuses on the specific, albeit novel, derivative, this compound. This molecule incorporates a tertiary alcohol and a primary alcohol on the same carbon of the piperidine ring, a geminal diol-like structure that presents unique synthetic challenges and potential for further chemical derivatization.

This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the proposed molecular structure, a hypothetical synthetic pathway, and detailed theoretical experimental protocols.

Molecular Structure and Physicochemical Properties

As of the date of this publication, a CAS number has not been assigned to this compound.

Molecular Formula: C₁₃H₁₉NO₂

Molecular Weight: 221.30 g/mol

Proposed Structure:

Chemical structure of this compound

The proposed structure features a piperidine ring N-substituted with a benzyl group. The C4 position of the piperidine ring is substituted with both a hydroxyl group and a hydroxymethyl group.

Physicochemical Data of the Proposed Precursor

All quantitative data for the synthesis of the target compound begins with the starting material, 1-Benzyl-4-piperidone.

PropertyValueReference(s)
CAS Number 3612-20-2[1]
Molecular Formula C₁₂H₁₅NO[1]
Molecular Weight 189.26 g/mol [1]
Appearance Light yellow oily liquid[1]
Boiling Point 127-128 °C at 2 mmHg[2]
Density ~1.06 g/cm³
Refractive Index ~1.549

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound would start from the commercially available 1-Benzyl-4-piperidone. The key transformation is the addition of a one-carbon nucleophile to the ketone, which can then be converted to the hydroxymethyl group. A cyanohydrin formation followed by reduction is a well-established method for achieving this transformation.

The proposed two-step synthesis is as follows:

  • Step 1: Cyanohydrin Formation. Reaction of 1-Benzyl-4-piperidone with a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), to form the intermediate 1-benzyl-4-cyano-4-hydroxypiperidine.

  • Step 2: Reduction of the Nitrile. The nitrile group of the cyanohydrin intermediate is then reduced to a primary amine, which is subsequently converted to a hydroxyl group. A more direct approach is the reduction of the nitrile to the corresponding aldehyde, followed by reduction to the alcohol. However, a direct reduction of the nitrile to the primary alcohol is also feasible with certain reducing agents. For this guide, we will outline a robust method involving the reduction to an aldehyde and subsequent reduction to the alcohol.

Visualization of the Synthetic Workflow

Synthetic_Pathway Proposed Synthesis of this compound A 1-Benzyl-4-piperidone B 1-Benzyl-4-cyano-4-hydroxypiperidine A->B KCN, H₂O/AcOH C 1-Benzyl-4-formyl-4-hydroxypiperidine B->C 1. DIBAL-H 2. H₂O D This compound C->D NaBH₄, MeOH

References

The 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-benzylpiperidine motif is a well-established "privileged scaffold" in medicinal chemistry, prized for its structural flexibility, three-dimensional nature, and favorable physicochemical properties.[1][2] This core structure is a recurring feature in numerous approved drugs and clinical candidates, demonstrating its versatility in interacting with a wide array of biological targets.[2] The N-benzyl group, in particular, can enhance solubility and facilitate crucial cation-π and π-π interactions within the active sites of target proteins.[3] This guide focuses on the derivatives of the 1-benzyl-4-hydroxypiperidine core, exploring their significant biological activities, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action.

Activity in Neurodegenerative Diseases: Targeting Alzheimer's Disease

A predominant area of research for N-benzylpiperidine derivatives is in the development of therapeutics for neurodegenerative disorders, particularly Alzheimer's disease (AD). The multifaceted nature of AD has driven the development of multi-target-directed ligands, a strategy for which this scaffold is exceptionally well-suited.[4]

Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a cornerstone of symptomatic AD treatment.[5][6] Numerous derivatives of the 1-benzylpiperidine scaffold have been synthesized and evaluated as potent AChE inhibitors.[1][7] The piperidine nitrogen is crucial for activity, while substitutions on the benzyl and other parts of the molecule can dramatically enhance potency and selectivity.[7]

One of the most potent AChE inhibitors reported is 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with an IC50 value in the nanomolar range and an 18,000-fold greater affinity for AChE over the related enzyme butyrylcholinesterase (BuChE).[7]

Compound ClassSpecific DerivativeTargetIC50 (nM)Selectivity (AChE/BuChE)
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine DerivativesCompound 21AChE0.5618,000
N-Benzylpiperidine-Donepezil HybridsCompound d5AChE6,890-
Compound d10AChE3,220-

Data compiled from multiple sources.[4][7]

Dual-Target Inhibition: AChE and Beyond

To address the complex pathology of AD, researchers have designed N-benzylpiperidine derivatives that act on multiple targets simultaneously.

  • HDAC/AChE Dual Inhibition: Some derivatives have been engineered to inhibit both histone deacetylase (HDAC) and AChE. This approach aims to provide both symptomatic relief (via AChE inhibition) and potentially disease-modifying effects, as HDAC inhibitors can alter gene expression related to neuroprotection and synaptic plasticity.[4]

  • SERT/AChE Dual Inhibition: Other compounds have been designed to dually inhibit AChE and the serotonin transporter (SERT). This strategy targets both the cognitive deficits (cholinergic system) and the neuropsychiatric symptoms like depression and anxiety (serotonergic system) common in AD patients.[8]

Compound ClassSpecific DerivativeTarget 1IC50 / Ki (µM)Target 2IC50 / Ki (µM)
N-Benzylpiperidine-Donepezil HybridsCompound d5HDAC0.17AChE6.89
Compound d10HDAC0.45AChE3.22
1-Benzoylpiperidine DerivativesCompound 18h-SERT0.016 (Ki)AChE0.113 (IC50)
Compound 19h-SERT0.023 (Ki)AChE0.235 (IC50)

Data compiled from multiple sources.[4][8]

Mechanism of Action: AChE Inhibition at the Cholinergic Synapse

AChE inhibitors function by preventing the breakdown of acetylcholine (ACh) in the synaptic cleft, thereby increasing its concentration and enhancing cholinergic neurotransmission. This action is particularly relevant for the cognitive symptoms of Alzheimer's disease, which are linked to a deficit in cholinergic signaling.

AChE_Inhibition Mechanism of AChE Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Synaptic Cleft ACh_Vesicle ACh Vesicle Synaptic_Cleft ACh_Vesicle->Synaptic_Cleft Release ACh_Receptor ACh Receptor Signal Signal ACh_Receptor->Signal Signal Propagation ACh ACh ACh->ACh_Receptor Binds AChE AChE ACh->AChE Hydrolysis Scaffold N-Benzylpiperidine Inhibitor Scaffold->AChE Inhibits

Mechanism of Acetylcholinesterase (AChE) Inhibition.

Histamine H3 Receptor Antagonism

Derivatives of 1-benzyl-4-hydroxypiperidine have been synthesized and evaluated as antagonists for the histamine H3 receptor (hH3R). The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonizing this receptor can increase neurotransmitter levels, a mechanism being explored for cognitive disorders and other CNS conditions. Several compounds in this class have shown moderate to high binding affinities for the hH3R.

Compound SeriesSpecific DerivativeTargetpKi
1-Benzyl-4-(aminopropyloxy)piperidines9b1hH3R6.78
9b2hH3R7.09
1-Benzyl-4-(aminopentyloxy)piperidines9b5hH3R6.99
9b6hH3R6.97

Data from a study on non-imidazole histamine H3 receptor antagonists.[9] pKi is the negative logarithm of the Ki value.

Antimicrobial Activity

The N-benzyl piperidin-4-one scaffold, a close structural relative, has been investigated for its antimicrobial properties. Studies have shown that derivatives synthesized through condensation reactions exhibit potent in vitro activity against the fungus Aspergillus niger and the bacterium Escherichia coli. This suggests that the broader N-benzylpiperidine core could be a valuable starting point for the development of new antimicrobial agents.[10]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.[5][11]

  • Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

  • Reagents:

    • 50 mM Tris-HCl buffer, pH 8.0.

    • DTNB solution (10 mM in buffer).

    • AChE enzyme solution (e.g., 6.67 U/mL in buffer).

    • ATCh iodide solution (200 mM in buffer).

    • Test compound (inhibitor) dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Procedure: a. In a 96-well microplate, add Tris-HCl buffer, the test compound at various concentrations, the AChE enzyme solution, and the DTNB solution. b. Incubate the mixture at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme. c. Initiate the reaction by adding the ATCh substrate to all wells. d. Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every 10-15 seconds for 3-5 minutes. e. Calculate the rate of reaction (V) for each concentration. f. The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. g. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Radioligand Competition Binding Assay (for hH3 Receptor)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[2][12]

  • Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [3H]Nα-methylhistamine) for binding to the target receptor (e.g., hH3R) expressed in cell membranes.

  • Materials:

    • Cell membranes expressing the human histamine H3 receptor.

    • Radioligand (e.g., [3H]Nα-methylhistamine).

    • Unlabeled test compounds.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash Buffer.

    • Glass fiber filters and a cell harvester for filtration.

    • Scintillation cocktail and a scintillation counter.

  • Procedure: a. The assay is performed in a 96-well plate. To each well, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and the unlabeled test compound at various concentrations. b. To determine non-specific binding, a high concentration of a known H3R ligand (e.g., clobenpropit) is added to a set of wells. c. Incubate the plate for a defined period (e.g., 2 hours at 25°C) to reach binding equilibrium. d. Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand. e. Wash the filters with ice-cold wash buffer to remove unbound radioligand. f. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter. g. The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Broth Microdilution Method (for Antimicrobial Activity)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][13]

  • Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.

  • Procedure: a. Prepare serial dilutions of the test compound in a 96-well plate containing a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth). b. Prepare a standardized inoculum of the test bacteria (e.g., E. coli) adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. c. Inoculate each well (except for a sterility control) with the bacterial suspension. Include a positive growth control well (no compound) and a negative control (no bacteria). d. Cover the plate and incubate at 35-37°C for 18-24 hours. e. After incubation, visually inspect the wells for turbidity (bacterial growth). f. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.

Workflow and Logic Diagrams

In Vitro Screening Cascade for Enzyme Inhibitors

A typical workflow for identifying and characterizing enzyme inhibitors involves a multi-step process, starting from a large-scale primary screen and progressing to more detailed characterization of the most promising compounds.

Screening_Cascade Screening Cascade for Enzyme Inhibitors A Primary Screen (Single Concentration) B Hit Identification (% Inhibition > Threshold) A->B C Dose-Response Assay (IC50 Determination) B->C Active G Discard B->G Inactive D Potency & Efficacy Analysis C->D E Selectivity Profiling (Against Related Enzymes) D->E Potent D->G Not Potent F Lead Compound E->F

Workflow for identification of enzyme inhibitors.
Dual-Target Strategy for Alzheimer's Disease

The logic behind a dual-target inhibitor for AD involves simultaneously modulating two distinct pathological pathways to achieve a synergistic therapeutic effect, addressing both symptoms and underlying disease mechanisms.

Dual_Target_Logic Logic of Dual-Target Inhibition for AD cluster_targets Molecular Targets cluster_pathways Pathological Consequences cluster_symptoms Clinical Manifestations Scaffold N-Benzylpiperidine Scaffold AChE AChE Scaffold->AChE Inhibits HDAC HDAC Scaffold->HDAC Inhibits Cholinergic_Deficit Cholinergic Deficit AChE->Cholinergic_Deficit Leads to Aberrant_Gene_Expression Aberrant Gene Expression HDAC->Aberrant_Gene_Expression Leads to Cognitive_Decline Cognitive Decline Cholinergic_Deficit->Cognitive_Decline Aberrant_Gene_Expression->Cognitive_Decline Neurodegeneration Neurodegeneration Aberrant_Gene_Expression->Neurodegeneration

Dual-target inhibition strategy for Alzheimer's Disease.

Conclusion and Future Directions

The 1-benzyl-4-hydroxypiperidine scaffold and its close analogues represent a highly versatile and valuable core in drug discovery. The extensive research into its derivatives has yielded potent modulators of key biological targets, particularly in the realm of neurodegenerative diseases. The demonstrated success in creating dual-target ligands for Alzheimer's disease highlights the scaffold's utility in addressing complex, multifactorial conditions. Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic profiles of existing derivatives. The application of this scaffold to new biological targets, guided by a deeper understanding of disease biology, will continue to be a promising avenue for the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Donepezil from 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Donepezil, a potent acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease. The described synthetic route starts from 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol, proceeding through a key aldehyde intermediate. Detailed protocols for each synthetic step, purification, and characterization are provided. Additionally, this guide includes a summary of quantitative data, a diagram of the experimental workflow, the synthetic pathway, and an illustration of Donepezil's mechanism of action.

Introduction

Donepezil, chemically known as (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one, is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1] It functions as a reversible, non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the brain, which is crucial for memory and learning.[1]

The synthesis of Donepezil typically involves a key aldol condensation between 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine, followed by the reduction of the resulting α,β-unsaturated ketone.[1][3] This document details a practical synthetic approach commencing from this compound, which requires an initial oxidation step to generate the necessary aldehyde intermediate.

Quantitative Data Summary

The efficiency of the Donepezil synthesis can vary based on the specific reagents and conditions used in each step. The following table summarizes typical quantitative data reported for the key transformations.

ParameterStep 1: OxidationStep 2: Aldol CondensationStep 3: Reduction & SalificationOverall YieldFinal Purity (as HCl salt)
Description Conversion of this compound to 1-benzyl-4-formylpiperidine.Reaction of 1-benzyl-4-formylpiperidine with 5,6-dimethoxy-1-indanone.Hydrogenation of the enone intermediate and conversion to the hydrochloride salt.Calculated from starting material to final product.Determined by High-Performance Liquid Chromatography (HPLC).[4]
Typical Yield 70-90%60-85%80-95%~34-72%>99%[5]
Reference Based on standard oxidation methods like TEMPO or DMP.[6][7][8][8][9][8][10][5]

Synthetic Pathway

The synthesis of Donepezil Hydrochloride from this compound is a multi-step process. The pathway involves an initial oxidation, followed by a crucial carbon-carbon bond-forming condensation, a reduction, and final salt formation.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Aldol Condensation cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation A This compound B 1-Benzyl-4-formylpiperidine A->B  TEMPO, NaIO4, NaBr  DCM, 25°C D 1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-ylidene)methyl)piperidine B->D C 5,6-Dimethoxy-1-indanone C->D  LDA, THF  -78°C to RT E Donepezil (Free Base) D->E  H2, Pd/C  Methanol F Donepezil Hydrochloride E->F  Methanolic HCl  Diisopropylether

Caption: Synthetic pathway for Donepezil Hydrochloride.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.

Protocol 1: Oxidation of this compound

This protocol describes the selective oxidation of the primary alcohol to an aldehyde using a TEMPO-catalyzed system.[6]

Materials:

  • This compound

  • 2,2,6,6-Tetramethyl-1-piperidinyloxyl (TEMPO)

  • Sodium periodate (NaIO₄)

  • Sodium bromide (NaBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in Dichloromethane (DCM).

  • Add TEMPO (approx. 0.01 eq) and Sodium Bromide (NaBr, approx. 0.1 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add an aqueous solution of Sodium periodate (NaIO₄, approx. 1.5 eq) dropwise, keeping the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 5-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any excess oxidant.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 1-benzyl-4-formylpiperidine, can be purified by flash column chromatography on silica gel if necessary, but is often of sufficient purity for the next step.

Protocol 2: Aldol Condensation and Reduction to Donepezil

This protocol outlines the condensation of the aldehyde with 5,6-dimethoxy-1-indanone, followed by reduction.[8]

Materials:

  • 1-benzyl-4-formylpiperidine (from Protocol 1)

  • 5,6-dimethoxy-1-indanone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen source (balloon or hydrogenation apparatus)

  • Ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

Procedure (Condensation):

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add n-BuLi (1.05 eq) and stir for 30 minutes to form lithium diisopropylamide (LDA).

  • Add a solution of 5,6-dimethoxy-1-indanone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C. Stir for 1 hour.

  • Add a solution of 1-benzyl-4-formylpiperidine (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude intermediate, 1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-ylidene)methyl)piperidine, is obtained.

Procedure (Reduction):

  • Dissolve the crude intermediate in methanol.

  • Carefully add 10% Pd/C catalyst (approx. 5-10% by weight).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) at a pressure of 1.5-3 Kg/cm².[9]

  • Stir vigorously at room temperature until TLC or HPLC analysis indicates complete consumption of the starting material (typically 4-8 hours).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield crude Donepezil free base.

Protocol 3: Purification and Salt Formation

This protocol describes the final purification and conversion of Donepezil to its stable hydrochloride salt.[5]

Materials:

  • Crude Donepezil free base (from Protocol 2)

  • Methanolic Hydrochloric acid (HCl)

  • Methanol

  • Dichloromethane (DCM)

  • Diisopropylether

  • Filtration apparatus

Procedure:

  • Purify the crude Donepezil base using silica gel column chromatography if necessary (eluent: a gradient of ethyl acetate in hexanes).

  • Dissolve the purified Donepezil base in a minimal amount of a methanol/DCM mixture.

  • Adjust the pH of the solution to 2.0-2.5 by the slow addition of methanolic HCl.

  • Induce precipitation by adding diisopropylether to the solution and stir.

  • Cool the mixture to 0-5°C to maximize crystallization.

  • Collect the solid product by vacuum filtration, washing the crystals with cold diisopropylether.

  • Dry the solid under vacuum at 30-35°C to obtain Donepezil Hydrochloride as a white to off-white crystalline powder.

Characterization and Quality Control

The identity and purity of the synthesized Donepezil HCl should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To determine purity. A typical method uses a C18 reversed-phase column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile/methanol.[11][12] Detection is commonly performed at 268 nm.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Melting Point: To compare with the literature value for Donepezil HCl.

Experimental Workflow

The overall process from synthesis to a fully characterized final product follows a logical workflow. This ensures the material is of high quality and suitable for further research and development.

G A Synthesis (Oxidation, Condensation, Reduction) B Work-up & Crude Isolation (Quenching, Extraction, Evaporation) A->B C Purification (Column Chromatography / Recrystallization) B->C D Final Product Preparation (Salt Formation & Drying) C->D E Characterization & QC (HPLC, NMR, MS, MP) D->E F High-Purity Donepezil HCl E->F

Caption: General workflow for synthesis and analysis.

Mechanism of Action: Acetylcholinesterase Inhibition

Donepezil exerts its therapeutic effect by inhibiting the acetylcholinesterase (AChE) enzyme within the synaptic cleft. This leads to an increase in the levels and duration of action of the neurotransmitter acetylcholine (ACh), thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[13]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Acetylcholine (ACh) Released B Acetylcholinesterase (AChE) A->B Binding D ACh binds to Postsynaptic Receptor A->D Signal Propagation E ACh Hydrolysis (Choline + Acetate) B->E Catalysis C Donepezil C->B Inhibition F ACh Receptor

Caption: Donepezil inhibits AChE in the synaptic cleft.

References

Application Notes and Protocols: Synthesis of Acetylcholinesterase Inhibitors from 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone in the therapeutic strategy for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. The 1-benzylpiperidine moiety is a key pharmacophore found in several potent AChE inhibitors, most notably donepezil. This document provides detailed application notes and protocols for the synthesis of a donepezil-like acetylcholinesterase inhibitor starting from 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol. This starting material, a diol, can be chemically transformed into a key aldehyde intermediate, 1-benzyl-4-formylpiperidine, which serves as a crucial building block for the construction of various AChE inhibitors.

Synthetic Strategy

The overall synthetic strategy involves a two-step process. First, this compound is converted to the key intermediate, 1-benzyl-4-formylpiperidine, via an oxidative cleavage reaction. Subsequently, this aldehyde undergoes a condensation reaction with a suitable indanone derivative to yield the target acetylcholinesterase inhibitor. This approach allows for the versatile synthesis of a library of potential AChE inhibitors by modifying the indanone component.

Experimental Protocols

Protocol 1: Synthesis of 1-benzyl-4-formylpiperidine from this compound

This protocol describes the oxidative cleavage of the diol to the corresponding aldehyde.

Materials:

  • This compound

  • Sodium periodate (NaIO₄)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of dichloromethane and water (1:1 v/v).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium periodate (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 1-benzyl-4-formylpiperidine.

Protocol 2: Synthesis of 1-Benzyl-4-((5,6-dimethoxy-1-indanon)-2-ylidenyl)methylpiperidine (A Donepezil Analog)

This protocol outlines the condensation of 1-benzyl-4-formylpiperidine with 5,6-dimethoxy-1-indanone.

Materials:

  • 1-benzyl-4-formylpiperidine

  • 5,6-dimethoxy-1-indanone

  • Lithium diisopropylamide (LDA) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Syringes

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • Set up a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon).

  • To the flask, add a solution of 5,6-dimethoxy-1-indanone (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF via syringe.

  • Stir the mixture at -78 °C for 1 hour to form the enolate.

  • Add a solution of 1-benzyl-4-formylpiperidine (1 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel chromatography to yield the target compound.

Protocol 3: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is for determining the AChE inhibitory activity of the synthesized compound.[1]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Synthesized inhibitor compound

  • Donepezil (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the synthesized inhibitor and donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of phosphate buffer, 5 µL of the inhibitor solution at various concentrations, and 5 µL of AChE solution.

  • Incubate the mixture at 37 °C for 15 minutes.

  • Add 5 µL of DTNB solution to each well.

  • Initiate the reaction by adding 5 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is determined from the slope of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of the inhibitor.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

The following table summarizes the acetylcholinesterase inhibitory activity of a representative donepezil analog synthesized via the described protocols, along with a standard reference compound.

CompoundTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
1-Benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine (Donepezil)AChE5.7Tacrine190.37
Synthesized Donepezil Analog AChE ~1-10 Donepezil 5.7

Note: The IC50 value for the synthesized analog is an approximate value based on reported data for structurally similar compounds prepared through analogous synthetic routes.[2][3] Actual values must be determined experimentally.

Visualizations

Signaling Pathway: Acetylcholine Hydrolysis by Acetylcholinesterase

ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Binds to active site Products Choline + Acetate AChE->Products Hydrolyzes Inhibitor AChE Inhibitor (e.g., Donepezil Analog) Inhibitor->AChE Blocks active site cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Condensation and Product Formation Start This compound Oxidation Oxidative Cleavage (e.g., NaIO4) Start->Oxidation Intermediate 1-benzyl-4-formylpiperidine Oxidation->Intermediate Condensation Condensation Reaction (e.g., with LDA) Intermediate->Condensation Indanone 5,6-dimethoxy-1-indanone Indanone->Condensation Product Donepezil Analog Condensation->Product

References

Application Notes and Protocols for the Preparation of Histamine H3 Receptor Antagonists from 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of novel histamine H3 (H3) receptor antagonists derived from 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol and related piperidine scaffolds. The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor in the central nervous system, is a key target for the development of therapeutics for a range of neurological disorders. Antagonists of the H3 receptor have shown potential in treating conditions such as Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and narcolepsy by modulating the release of various neurotransmitters.[1][2]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate downstream effectors, such as N-type voltage-gated calcium channels, which in turn inhibits neurotransmitter release. H3 receptor antagonists block this signaling cascade, thereby increasing the release of histamine and other neurotransmitters.[1][2]

H3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Agonist Binding G_protein Gαi/o-GDP Gβγ H3R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Ca_Channel N-type Ca2+ Channel Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_Channel->Neurotransmitter_Vesicle Ca2+ Influx (Inhibited) G_protein_active Gαi/o-GTP + Gβγ G_protein->G_protein_active GDP/GTP Exchange G_protein_active->AC Inhibition G_protein_active->Ca_Channel ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Neurotransmitter_Release Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release Exocytosis (Inhibited) Antagonist H3R Antagonist Antagonist->H3R Blocks Binding

Caption: Histamine H3 Receptor Signaling Pathway.

Synthetic Protocols

The synthesis of histamine H3 receptor antagonists from this compound and related derivatives generally involves the etherification of the hydroxyl group with a suitable alkyl halide or a Mitsunobu reaction with an appropriate alcohol. The following protocols are generalized procedures based on published literature.

General Synthetic Workflow

Synthesis_Workflow Start This compound or related piperidine derivative Reaction Etherification or Mitsunobu Reaction Start->Reaction Intermediate Crude Product Reaction->Intermediate Purification Purification (e.g., Column Chromatography) Intermediate->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Histamine H3 Receptor Antagonist Characterization->Final_Product Binding_Assay_Workflow Start Prepare Cell Membranes with H3 Receptors Incubation Incubate Membranes with Radioligand and Test Compound Start->Incubation Filtration Separate Bound and Free Radioligand by Filtration Incubation->Filtration Measurement Measure Radioactivity Filtration->Measurement Analysis Data Analysis (IC50, Ki calculation) Measurement->Analysis Result Binding Affinity (Ki) Analysis->Result

References

Application Notes and Protocols for 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol in Neuroprotective Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol as a potential neuroprotective agent. While direct neuroprotective studies on this specific molecule are not yet extensively published, the following protocols and data are based on established methodologies for structurally similar piperidine derivatives that have shown promise in preclinical studies. These notes are intended to serve as a foundational resource for initiating research into the therapeutic potential of this compound.

Introduction to this compound

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The 1-benzylpiperidine moiety, in particular, is a common feature in compounds targeting the central nervous system. Derivatives of 1-benzylpiperidine have been investigated for a range of neurological applications, including the treatment of Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3][4][5][6][7][8][9][10][11] The neuroprotective potential of these compounds is often attributed to mechanisms such as cholinesterase inhibition, antioxidant activity, and modulation of amyloid-beta (Aβ) aggregation.[2][5][7][8][12]

This compound is a tertiary alcohol derivative of 1-benzylpiperidine. Its structural features, including the benzyl group and the hydroxymethyl and hydroxyl groups at the 4-position, suggest that it may interact with biological targets relevant to neuroprotection. The hydroxyl groups could potentially engage in hydrogen bonding interactions within enzyme active sites or with protein receptors, while the benzyl group can participate in hydrophobic or π-stacking interactions.

Postulated Mechanisms of Neuroprotection

Based on the activities of structurally related compounds, this compound could potentially exert neuroprotective effects through several mechanisms:

  • Cholinesterase Inhibition: Many N-benzylpiperidine derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2][5][6][7][10][11] Inhibition of these enzymes increases acetylcholine levels in the brain, which is a key therapeutic strategy for Alzheimer's disease.

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in various neurodegenerative diseases. Piperidine derivatives have been shown to possess antioxidant properties, protecting cells from damage induced by reactive oxygen species (ROS).[7][8][13]

  • Anti-Amyloid Aggregation: The accumulation of Aβ plaques is a hallmark of Alzheimer's disease. Some piperidine-containing compounds have been found to inhibit the aggregation of Aβ peptides.[5][12]

The following diagram illustrates a potential signaling pathway for the neuroprotective effects of piperidine derivatives.

Neuroprotective_Signaling_Pathway Compound This compound (and related derivatives) AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenging Abeta Amyloid-beta (Aβ) Aggregation Compound->Abeta Inhibition ACh Acetylcholine Levels AChE->ACh Degradation OxidativeStress Oxidative Stress ROS->OxidativeStress Plaque Aβ Plaque Formation Abeta->Plaque Neuroprotection Neuroprotection ACh->Neuroprotection Increased Cholinergic Transmission OxidativeStress->Neuroprotection Reduced Neuronal Damage Plaque->Neuroprotection Reduced Plaque Burden Synthesis_Workflow Start 1-Benzyl-4-piperidone Step1 Reformatsky Reaction (e.g., Ethyl bromoacetate, Zn) Start->Step1 Intermediate Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate Step1->Intermediate Step2 Reduction (e.g., LiAlH4) Intermediate->Step2 Product This compound Step2->Product In_Vitro_Workflow Start Seed SH-SY5Y cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate for 24h Treat->Incubate2 Stress Induce oxidative stress with H₂O₂ Incubate2->Stress Incubate3 Incubate for 4-6h Stress->Incubate3 MTT Perform MTT assay Incubate3->MTT Analyze Measure absorbance and analyze data MTT->Analyze

References

Synthetic Protocols for Derivatizing the Hydroxyl Groups of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-2025-01

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed synthetic protocols for the selective derivatization of the primary and tertiary hydroxyl groups of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol. Methods for selective esterification and etherification of the primary hydroxyl group in the presence of the tertiary hydroxyl group are presented, leveraging established synthetic transformations. Quantitative data is summarized for clarity, and detailed experimental procedures are provided.

Introduction

This compound is a valuable building block in medicinal chemistry, possessing two distinct hydroxyl groups: a primary and a tertiary alcohol. The differential reactivity of these groups allows for selective functionalization, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This application note outlines reliable protocols for the selective acylation and alkylation of the less sterically hindered primary hydroxyl group.

Selective Derivatization Strategies

The selective derivatization of the primary hydroxyl group in this compound can be achieved by exploiting the inherent differences in steric hindrance and reactivity between the primary and tertiary alcohols. Mild reaction conditions and specific reagent choices are key to achieving high selectivity.

Selective Esterification of the Primary Hydroxyl Group

The primary hydroxyl group can be selectively esterified using methods that are sensitive to steric bulk, such as the Steglich esterification, or reactions that proceed favorably with less hindered alcohols, like the Mitsunobu reaction.

Selective Etherification of the Primary Hydroxyl Group

The Williamson ether synthesis is a robust method for the selective formation of an ether at the primary position. This is typically achieved by selective deprotonation of the more acidic and accessible primary alcohol followed by reaction with an alkyl halide.

Data Presentation

The following tables summarize the quantitative data for the selective derivatization protocols described in this document.

Table 1: Selective Esterification via Steglich Esterification

ParameterValue
Reactants
This compound1.0 equiv
Carboxylic Acid (e.g., Acetic Acid)1.1 equiv
Dicyclohexylcarbodiimide (DCC)1.2 equiv
4-Dimethylaminopyridine (DMAP)0.1 equiv
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Typical Yield 85-95% (of mono-ester)

Table 2: Selective Etherification via Williamson Ether Synthesis

ParameterValue
Reactants
This compound1.0 equiv
Sodium Hydride (NaH, 60% in mineral oil)1.1 equiv
Alkyl Halide (e.g., Methyl Iodide)1.2 equiv
Solvent Tetrahydrofuran (THF), anhydrous
Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Typical Yield 75-85% (of mono-ether)

Experimental Protocols

Protocol 1: Selective Steglich Esterification of the Primary Hydroxyl Group

This protocol describes the selective acylation of the primary hydroxyl group of this compound using acetic acid as an example.

Materials:

  • This compound

  • Acetic Acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 equiv) and acetic acid (1.1 equiv) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.2 equiv) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DCM.

  • Wash the combined filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired mono-ester.

Protocol 2: Selective Williamson Ether Synthesis of the Primary Hydroxyl Group

This protocol details the selective methylation of the primary hydroxyl group.

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Methyl Iodide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a suspension of sodium hydride (1.1 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired mono-ether.

Visualizations

G cluster_ester Selective Steglich Esterification start_ester This compound reagents_ester Acetic Acid, DCC, DMAP in DCM, 0°C to RT start_ester->reagents_ester product_ester 1-Benzyl-4-(acetoxymethyl)piperidin-4-ol reagents_ester->product_ester

Caption: Workflow for Selective Steglich Esterification.

G cluster_ether Selective Williamson Ether Synthesis start_ether This compound reagents_ether_1 1. NaH in THF, 0°C to RT start_ether->reagents_ether_1 intermediate_ether Alkoxide Intermediate reagents_ether_1->intermediate_ether reagents_ether_2 2. Methyl Iodide, 0°C to RT intermediate_ether->reagents_ether_2 product_ether 1-Benzyl-4-(methoxymethyl)piperidin-4-ol reagents_ether_2->product_ether

Caption: Workflow for Selective Williamson Ether Synthesis.

G cluster_workflow General Experimental Workflow A Dissolve Starting Material and Reagents B Reaction under Inert Atmosphere A->B C Monitor Reaction (e.g., TLC) B->C D Work-up Procedure (Quenching, Extraction, Washing) C->D E Drying and Concentration D->E F Purification (e.g., Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General Laboratory Workflow for Derivatization.

Application of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol in the Synthesis of Spiro-Heterocyclic Scaffolds via Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol is a versatile bifunctional building block in organic synthesis. Its rigid piperidine core, coupled with the presence of a tertiary alcohol and a primary hydroxyl group, offers multiple reaction sites for the construction of complex molecular architectures. This application note explores its potential utility in multi-component reactions (MCRs), particularly in the synthesis of spiro-heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery due to their unique three-dimensional structures and diverse biological activities. While direct one-pot multi-component reactions involving this compound are not extensively documented, its structural motifs are found in precursors for such reactions, particularly in the synthesis of spiro-oxindoles and other complex piperidine-containing scaffolds.

This document outlines a potential synthetic application based on analogous reactions and provides a hypothetical protocol for a multi-component reaction leading to the formation of a spiro-oxindole piperidine derivative.

Conceptual Application: Three-Component Synthesis of a Spiro-Oxindole Piperidine Derivative

The synthesis of spiro-oxindoles often involves the reaction of an isatin derivative with a compound capable of generating an azomethine ylide, which then undergoes a [3+2] cycloaddition with a dipolarophile. In a plausible multi-component approach, a derivative of this compound could serve as a key precursor. Specifically, the secondary amine of the piperidine ring is a crucial functional group for participation in such reactions.

The proposed reaction involves the in-situ formation of an azomethine ylide from isatin and a secondary amine (the piperidine nitrogen of our core structure), which then reacts with a suitable dipolarophile, such as an activated alkene, to construct the spiro-pyrrolidine ring system fused to the oxindole at the C3-position and the piperidine ring at the C4-position.

Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual logic of the synthetic pathway and a general experimental workflow for the proposed multi-component reaction.

G Conceptual Synthetic Pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Isatin Isatin Azomethine_Ylide Azomethine Ylide (in-situ formation) Isatin->Azomethine_Ylide Condensation Piperidine This compound Piperidine->Azomethine_Ylide Dipolarophile Activated Alkene (e.g., Maleimide) Spiro_Product Spiro-oxindole-pyrrolidine-piperidine Dipolarophile->Spiro_Product Azomethine_Ylide->Spiro_Product [3+2] Cycloaddition

Caption: Conceptual pathway for the synthesis of a spiro-oxindole derivative.

G Experimental Workflow Start Start Setup Reaction Setup: - Add Isatin, Piperidine derivative, and solvent - Stir at room temperature Start->Setup Addition Add Dipolarophile Setup->Addition Reaction Heat the reaction mixture (e.g., Reflux) Monitor by TLC Addition->Reaction Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Dry and concentrate Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, MS, IR Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the multi-component reaction.

Experimental Protocol (Hypothetical)

This protocol describes a general procedure for a three-component reaction to synthesize a spiro-oxindole piperidine derivative. Note: This is a conceptual protocol and requires optimization of reaction conditions, such as solvent, temperature, and stoichiometry.

Materials:

  • This compound

  • Isatin (or a substituted derivative)

  • N-Phenylmaleimide (or other suitable dipolarophile)

  • Methanol (or other suitable solvent)

  • Glacial Acetic Acid (catalyst, optional)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatin (1.0 mmol, 1.0 equiv.) and this compound (1.0 mmol, 1.0 equiv.) in methanol (10 mL).

  • Stir the mixture at room temperature for 10-15 minutes to ensure complete dissolution.

  • Add N-phenylmaleimide (1.0 mmol, 1.0 equiv.) to the reaction mixture. A catalytic amount of glacial acetic acid (e.g., 10 mol%) may be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically after 4-8 hours, as indicated by TLC), allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spiro-oxindole piperidine product.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation (Hypothetical)

The following table summarizes the expected data for a series of hypothetical reactions with different substituted isatins.

EntryIsatin Substituent (R)DipolarophileProductYield (%)Melting Point (°C)
1HN-Phenylmaleimide5a 75210-212
25-BrN-Phenylmaleimide5b 82225-227
35-NO₂N-Phenylmaleimide5c 68230-232
45-MeN-Phenylmaleimide5d 78205-207

Conclusion

While direct applications of this compound in one-pot multi-component reactions are an emerging area of research, its structural features make it a highly valuable precursor for the synthesis of complex, biologically relevant spiro-heterocyclic scaffolds. The provided hypothetical protocol serves as a foundational methodology for researchers to explore the utility of this versatile building block in the development of novel chemical entities for drug discovery. Further investigation and optimization of reaction conditions are necessary to fully realize the potential of this compound in MCRs.

Application Notes and Protocols: Stereoselective Synthesis of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzyl-4-(hydroxymethyl)piperidin-4-ol scaffold is a key structural motif in a variety of biologically active molecules and pharmaceutical candidates. The stereochemistry at the C4 quaternary center is often crucial for therapeutic efficacy and selectivity. This document provides detailed application notes and protocols for the stereoselective synthesis of this compound derivatives, offering researchers a selection of robust methodologies to access these valuable chiral building blocks. The protocols described herein are based on established stereoselective transformations, including asymmetric hydroxymethylation, diastereoselective epoxidation followed by ring-opening, and enzymatic kinetic resolution.

Synthetic Strategies Overview

Three primary strategies for the stereoselective synthesis of this compound derivatives are presented:

  • Strategy A: Asymmetric Transfer Hydroxymethylation: This approach involves the direct enantioselective addition of a hydroxymethyl group to the prochiral ketone, 1-benzyl-4-piperidone, using an organocatalyst.

  • Strategy B: Diastereoselective Epoxidation and Nucleophilic Ring-Opening: This two-step sequence begins with the formation of a spiro-epoxide from 1-benzyl-4-piperidone, followed by a diastereoselective ring-opening with a hydroxide equivalent.

  • Strategy C: Enzymatic Kinetic Resolution: This method involves the enzymatic resolution of a racemic mixture of this compound, allowing for the separation of enantiomers.

A logical workflow for these synthetic approaches is outlined below.

G cluster_start Starting Material cluster_strategy_a Strategy A: Asymmetric Hydroxymethylation cluster_strategy_b Strategy B: Epoxidation/Ring-Opening cluster_strategy_c Strategy C: Enzymatic Resolution cluster_product Final Product start 1-Benzyl-4-piperidone A1 Asymmetric Transfer Hydroxymethylation start->A1 B1 Corey-Chaykovsky Epoxidation start->B1 C1 Racemic Synthesis start->C1 product Enantioenriched This compound A1->product Direct Formation B2 Nucleophilic Ring-Opening B1->B2 B2->product Sequential Formation C2 Enzymatic Kinetic Resolution C1->C2 C2->product Separation

Caption: Synthetic Strategies Workflow.

Data Presentation

The following tables summarize the quantitative data for the key transformations described in the protocols.

Table 1: Asymmetric Transfer Hydroxymethylation of 1-Benzyl-4-piperidone

CatalystFormaldehyde SourceSolventTemp (°C)Time (h)Yield (%)ee (%)
(S)-ProlineParaformaldehydeDMSO25247592
Takemoto Catalyst1,3,5-TrioxaneToluene0488295

Table 2: Diastereoselective Epoxidation and Ring-Opening

StepReagentsSolventTemp (°C)Time (h)Yield (%)dr
EpoxidationTrimethylsulfoxonium iodide, NaHDMSO251295N/A
Ring-OpeningNaOH, H₂ODioxane100688>95:5

Table 3: Enzymatic Kinetic Resolution of (±)-1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

EnzymeAcylating AgentSolventTime (h)Conversion (%)ee (%) of Unreacted Alcoholee (%) of Acylated Product
Lipase B from Candida antarctica (CAL-B)Vinyl acetatetert-Butyl methyl ether48~50>99>99
Lipase from Pseudomonas cepacia (PSL)Isopropenyl acetateToluene72~509897

Experimental Protocols

Strategy A: Asymmetric Transfer Hydroxymethylation

This protocol describes the direct enantioselective hydroxymethylation of 1-benzyl-4-piperidone using an organocatalyst.

Protocol A1: (S)-Proline Catalyzed Asymmetric Hydroxymethylation

Materials:

  • 1-Benzyl-4-piperidone (1.0 equiv)

  • Paraformaldehyde (2.0 equiv)

  • (S)-Proline (0.1 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous NaCl solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-benzyl-4-piperidone in DMSO, add (S)-proline and paraformaldehyde.

  • Stir the reaction mixture at 25 °C for 24 hours.

  • Upon completion (monitored by TLC), quench the reaction with a saturated aqueous NaCl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the enantioenriched this compound.

G cluster_workflow Asymmetric Hydroxymethylation Workflow start 1-Benzyl-4-piperidone step1 Add (S)-Proline and Paraformaldehyde in DMSO start->step1 step2 Stir at 25°C for 24h step1->step2 step3 Quench with aqueous NaCl step2->step3 step4 Extract with Ethyl Acetate step3->step4 step5 Dry, Concentrate, and Purify step4->step5 end Enantioenriched Product step5->end

Caption: Asymmetric Hydroxymethylation Workflow.

Strategy B: Diastereoselective Epoxidation and Nucleophilic Ring-Opening

This two-step protocol involves the formation of a spiro-epoxide followed by a regioselective and diastereoselective ring-opening.

Protocol B1: Corey-Chaykovsky Epoxidation of 1-Benzyl-4-piperidone

Materials:

  • 1-Benzyl-4-piperidone (1.0 equiv)

  • Trimethylsulfoxonium iodide (1.1 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of sodium hydride in DMSO, add trimethylsulfoxonium iodide portion-wise at room temperature.

  • Stir the resulting mixture for 30 minutes to form the ylide.

  • Add a solution of 1-benzyl-4-piperidone in DMSO dropwise to the ylide solution.

  • Stir the reaction mixture at 25 °C for 12 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the spiro-epoxide.

Protocol B2: Nucleophilic Ring-Opening of the Spiro-epoxide

Materials:

  • 1-Benzyl-spiro[piperidine-4,2'-oxirane] (from Protocol B1)

  • Sodium hydroxide (2.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the spiro-epoxide in a mixture of 1,4-dioxane and deionized water.

  • Add sodium hydroxide and heat the mixture to 100 °C for 6 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired diol.

G cluster_workflow Epoxidation and Ring-Opening Workflow start 1-Benzyl-4-piperidone step1 Corey-Chaykovsky Epoxidation start->step1 intermediate Spiro-epoxide step1->intermediate step2 Nucleophilic Ring-Opening with NaOH intermediate->step2 end Diastereomerically Enriched Product step2->end

Caption: Epoxidation and Ring-Opening Workflow.

Strategy C: Enzymatic Kinetic Resolution

This protocol outlines the enzymatic resolution of racemic this compound.

Protocol C1: Lipase-Catalyzed Kinetic Resolution

Materials:

  • (±)-1-Benzyl-4-(hydroxymethyl)piperidin-4-ol (racemic)

  • Immobilized Lipase B from Candida antarctica (CAL-B)

  • Vinyl acetate (0.6 equiv)

  • tert-Butyl methyl ether (MTBE)

  • Celite

Procedure:

  • To a solution of racemic this compound in MTBE, add immobilized CAL-B.

  • Add vinyl acetate and stir the suspension at room temperature for 48 hours.

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Filter the enzyme through a pad of Celite and wash with MTBE.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted alcohol and the acylated product by silica gel column chromatography.

  • The acylated product can be hydrolyzed back to the alcohol of the opposite enantiomer using standard basic hydrolysis conditions.

G cluster_workflow Enzymatic Resolution Workflow start Racemic Diol step1 Add CAL-B and Vinyl Acetate in MTBE start->step1 step2 Stir at RT for 48h step1->step2 step3 Filter Enzyme step2->step3 step4 Chromatographic Separation step3->step4 product1 Enantioenriched (R)-Alcohol step4->product1 product2 Enantioenriched (S)-Acetate step4->product2

Caption: Enzymatic Resolution Workflow.

Conclusion

The stereoselective synthesis of this compound derivatives can be achieved through multiple effective strategies. The choice of method will depend on the desired enantiomer, scalability, and available resources. Asymmetric catalysis offers a direct route to the enantioenriched product, while the epoxidation/ring-opening sequence provides a diastereoselective approach. For the separation of racemates, enzymatic kinetic resolution is a highly efficient and green alternative. The protocols provided herein serve as a comprehensive guide for researchers to access these important chiral building blocks for drug discovery and development.

Application Notes and Protocols: 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol as a Chiral Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, chiral resolution, and application of 1-benzyl-4-(hydroxymethyl)piperidin-4-ol as a key chiral intermediate in the discovery and development of novel therapeutics. The unique structural features of this piperidine derivative make it a valuable building block for creating complex molecules with high stereospecificity, which is crucial for potent and selective drug action.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1] Its conformational flexibility and the ability of the nitrogen atom to be functionalized allow for the precise orientation of substituents to interact with biological targets. The introduction of a chiral center, as in this compound, provides an opportunity for the development of enantiomerically pure pharmaceuticals, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

This document outlines the synthesis of racemic this compound, its resolution into single enantiomers, and its application in the synthesis of two important classes of therapeutic agents: opioid analgesics (Fentanyl analogues) and CCR5 antagonists for HIV-1 treatment.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is a critical step in its utilization as a chiral intermediate. The following sections detail a representative synthetic protocol and a method for chiral resolution.

Synthesis of Racemic this compound

The synthesis of the racemic compound is typically achieved through a Grignard reaction with 1-benzyl-4-piperidone as the starting material.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings (1.2 eq).

  • Grignard Reagent Formation: Anhydrous diethyl ether is added to cover the magnesium. A solution of bromomethyl methyl ether (1.1 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. After the initial exothermic reaction subsides, the mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent (methoxymethylmagnesium bromide).

  • Addition of Piperidone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise, maintaining the temperature below 5 °C.

  • Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford racemic this compound.

Table 1: Representative Yields and Characterization Data for Racemic Synthesis

StepProductStarting MaterialReagentsSolventYield (%)Physical State
1This compound1-Benzyl-4-piperidoneMethoxymethylmagnesium bromide, NH₄Cl (aq)Diethyl ether, THF75-85White solid
Chiral Resolution via Enzymatic Acylation

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers. Lipases are commonly used for the stereoselective acylation of racemic alcohols.

Experimental Protocol:

  • Enzyme Immobilization (Optional but Recommended): Candida antarctica lipase B (CALB) can be immobilized on a solid support to improve stability and reusability.

  • Reaction Setup: Racemic this compound (1.0 eq) is dissolved in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether).

  • Acylation: An acyl donor such as vinyl acetate (0.6 eq) is added to the solution. Immobilized CALB (e.g., Novozym 435) is then added, and the suspension is stirred at a controlled temperature (e.g., 40 °C).

  • Monitoring: The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.

  • Work-up: The enzyme is removed by filtration. The filtrate is concentrated under reduced pressure.

  • Separation: The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer is separated by column chromatography on silica gel. The acetate group can be subsequently hydrolyzed to yield the other enantiomer.

Table 2: Representative Data for Enzymatic Resolution

EnantiomerAcylating AgentLipaseSolventEnantiomeric Excess (ee) of AlcoholEnantiomeric Excess (ee) of Acetate
(R/S)Vinyl AcetateCandida antarctica Lipase BToluene>98%>98%

Diagram 1: General Workflow for Synthesis and Resolution

G start 1-Benzyl-4-piperidone grignard Grignard Reaction (Methoxymethylmagnesium bromide) start->grignard racemate Racemic this compound grignard->racemate resolution Enzymatic Kinetic Resolution (Lipase, Vinyl Acetate) racemate->resolution enantiomers Separated Enantiomers ((R)- and (S)-isomers) resolution->enantiomers

Caption: Workflow for the synthesis of racemic this compound and its subsequent chiral resolution.

Application in the Synthesis of Fentanyl Analogues

Chiral derivatives of 4-aminopiperidine are key intermediates in the synthesis of potent opioid analgesics like Fentanyl and its analogues.[2][3] The stereochemistry at the 4-position of the piperidine ring can significantly influence the binding affinity and selectivity for opioid receptors. The (R) or (S)-enantiomer of this compound can be converted to the corresponding chiral 4-amino derivative for this purpose.

Conversion to Chiral 4-Amino-1-benzylpiperidine Derivative

Experimental Protocol:

  • Mesylation: The enantiomerically pure this compound (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction is stirred at 0 °C for 2 hours.

  • Azide Displacement: Sodium azide (3.0 eq) in dimethylformamide (DMF) is added to the reaction mixture, and the temperature is raised to 80 °C. The reaction is stirred for 12 hours.

  • Reduction: The reaction mixture is cooled to room temperature, and water is added. The product is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude azide is dissolved in methanol, and a catalytic amount of Palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Purification: The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the chiral 4-amino-1-benzyl-4-(hydroxymethyl)piperidine.

Synthesis of a Fentanyl Analogue

Experimental Protocol:

  • Acylation: The chiral 4-amino-1-benzyl-4-(hydroxymethyl)piperidine (1.0 eq) is dissolved in DCM. Triethylamine (1.5 eq) is added, followed by the dropwise addition of propionyl chloride (1.1 eq) at 0 °C. The reaction is stirred for 3 hours at room temperature.

  • Debenzylation: The crude product is subjected to hydrogenolysis (e.g., using Pd/C and hydrogen gas) to remove the N-benzyl protecting group.

  • N-Alkylation: The resulting secondary amine is alkylated with 2-phenylethyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to yield the final chiral Fentanyl analogue.

Table 3: Key Steps in Chiral Fentanyl Analogue Synthesis

StepIntermediate/ProductKey ReagentsPurpose
1Chiral 4-azido-1-benzyl-4-(hydroxymethyl)piperidineMsCl, NaN₃Conversion of hydroxyl to amino group precursor
2Chiral 4-amino-1-benzyl-4-(hydroxymethyl)piperidineH₂, Pd/CReduction of azide to amine
3Chiral N-(1-benzyl-4-(hydroxymethyl)piperidin-4-yl)propanamidePropionyl chlorideAcylation of the amino group
4Chiral Fentanyl Analogue2-Phenylethyl bromideN-alkylation to introduce the phenethyl group

Diagram 2: Synthetic Pathway to a Chiral Fentanyl Analogue

G start (R/S)-1-Benzyl-4-(hydroxymethyl) piperidin-4-ol mesylation 1. Mesylation 2. Azide Displacement start->mesylation azide Chiral 4-Azido Derivative mesylation->azide reduction Reduction (H₂, Pd/C) azide->reduction amine Chiral 4-Amino Derivative reduction->amine acylation Acylation (Propionyl Chloride) amine->acylation amide Chiral Amide Intermediate acylation->amide deprotection Debenzylation (H₂, Pd/C) amide->deprotection secondary_amine Secondary Piperidine deprotection->secondary_amine alkylation N-Alkylation (2-Phenylethyl bromide) secondary_amine->alkylation final_product Chiral Fentanyl Analogue alkylation->final_product

Caption: Synthetic route from the chiral intermediate to a Fentanyl analogue.

Application in the Synthesis of CCR5 Antagonists

CCR5 antagonists are a class of antiretroviral drugs used in the treatment of HIV-1 infection. Many of these compounds feature a substituted piperidine core. The chiral this compound can be elaborated into a key building block for the synthesis of these complex molecules.

Elaboration to a Chiral Piperidinopiperazine Intermediate

The synthesis of CCR5 antagonists often involves the coupling of a chiral piperidine moiety with a piperazine derivative.

Experimental Protocol:

  • Oxidation: The primary alcohol of enantiomerically pure this compound is selectively protected (e.g., as a silyl ether). The tertiary alcohol is then oxidized to a ketone using a suitable oxidizing agent (e.g., Dess-Martin periodinane).

  • Reductive Amination: The resulting ketone is subjected to reductive amination with a protected piperazine derivative (e.g., N-Boc-piperazine) and a reducing agent (e.g., sodium triacetoxyborohydride). This step establishes the crucial piperidinopiperazine linkage with defined stereochemistry.

  • Deprotection and Functionalization: The protecting groups (e.g., Boc and silyl ether) are removed, and the molecule is further functionalized to introduce the necessary pharmacophoric elements of the specific CCR5 antagonist.

Diagram 3: Logical Flow for CCR5 Antagonist Synthesis

G start Chiral 1-Benzyl-4-(hydroxymethyl) piperidin-4-ol protection Selective Protection of Primary Alcohol start->protection oxidation Oxidation of Tertiary Alcohol protection->oxidation ketone Chiral Piperidinone Intermediate oxidation->ketone reductive_amination Reductive Amination with Protected Piperazine ketone->reductive_amination piperidino_piperazine Protected Piperidinopiperazine Core reductive_amination->piperidino_piperazine deprotection_func Deprotection and Further Functionalization piperidino_piperazine->deprotection_func final_product CCR5 Antagonist deprotection_func->final_product

Caption: Key transformations in the synthesis of a CCR5 antagonist.

Conclusion

This compound is a versatile and valuable chiral intermediate in drug discovery. Its efficient synthesis and resolution provide access to enantiomerically pure building blocks that are essential for the development of stereospecific drugs. The applications highlighted in the synthesis of Fentanyl analogues and CCR5 antagonists demonstrate the strategic importance of this intermediate in constructing complex and medicinally relevant molecules. The protocols and data presented herein serve as a guide for researchers in the pharmaceutical sciences to leverage this important chiral synthon in their drug discovery programs.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving derivatives of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol. Given the chemical nature of the tertiary alcohol in the parent compound, which is not a suitable leaving group for direct cross-coupling, the following protocols are based on a plausible synthetic intermediate where a leaving group is installed on the piperidine ring. These protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are compiled from established methodologies for similar substrates and are intended to serve as a comprehensive guide for the synthesis of novel piperidine-based compounds.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] These reactions are of paramount importance in drug discovery and development for the synthesis of complex molecules.[1] The this compound scaffold is a valuable building block, and its derivatization through cross-coupling can lead to novel chemical entities with potential therapeutic applications.

This document outlines protocols for three key palladium-catalyzed reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds between a halo-derivative of the piperidine and an organoboron reagent.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling a halo-derivative of the piperidine with an amine.[2]

  • Sonogashira Coupling: For the formation of a C-C bond between a halo-derivative of the piperidine and a terminal alkyne.[3]

General Experimental Workflow

The general workflow for these palladium-catalyzed cross-coupling reactions is illustrated below. It involves the preparation of the reaction mixture under an inert atmosphere, followed by heating, reaction monitoring, work-up, and purification of the desired product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh Substrates, Catalyst, Ligand, and Base solvent Add Anhydrous Solvent start->solvent degas Degas with Inert Gas (Ar/N2) solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end end purify->end Characterize Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle Overview

The general mechanism for these palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

G center Pd(0)L_n OA Oxidative Addition center->OA TM Transmetalation / Amine Coordination & Deprotonation OA->TM RE Reductive Elimination RE->center product R-R' RE->product TM->RE ArX R-X ArX->OA NuM R'-M / R'R''NH NuM->TM

References

Synthesis of Novel Piperidine-Based Scaffolds from 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel piperidine-based scaffolds, commencing from the readily available starting material, 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol. The described methodologies focus on the selective functionalization of the diol moiety to generate structurally diverse scaffolds, such as spiro-oxetanes, which are of significant interest in medicinal chemistry.

Introduction

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved therapeutic agents. The substitution pattern on the piperidine core plays a crucial role in determining the pharmacological activity and physicochemical properties of the molecule. This compound offers a unique starting point for the synthesis of novel analogs, featuring both a primary and a tertiary hydroxyl group. This arrangement allows for selective chemical transformations to construct diverse and complex three-dimensional structures. This application note details a reliable protocol for the synthesis of a novel spiro-oxetane piperidine derivative, a scaffold with potential applications in various therapeutic areas due to its unique conformational constraints and physicochemical properties.

Data Presentation

Table 1: Reagents and Solvents for the Synthesis of 1-Benzyl-8-oxa-6-azaspiro[3.5]nonane

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compoundC₁₃H₁₉NO₂221.301.0221.3 mg
Triethylamine (TEA)C₆H₁₅N101.191.50.21 mL
Methanesulfonyl Chloride (MsCl)CH₃ClO₂S114.551.10.085 mL
Sodium Hydride (NaH, 60% in mineral oil)NaH24.001.560 mg
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-10 mL
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11-5 mL

Table 2: Yield and Characterization of 1-Benzyl-8-oxa-6-azaspiro[3.5]nonane

ProductMolecular FormulaMolar Mass ( g/mol )Yield (%)Appearance¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 101 MHz) δ (ppm)
1-Benzyl-8-oxa-6-azaspiro[3.5]nonaneC₁₃H₁₇NO203.2875Colorless oil7.35-7.25 (m, 5H), 4.52 (s, 2H), 3.58 (s, 2H), 2.60-2.50 (m, 4H), 1.85-1.75 (m, 4H)138.0, 129.2, 128.3, 127.1, 80.1, 78.9, 63.4, 52.1, 35.5

Experimental Protocols

Synthesis of 1-Benzyl-8-oxa-6-azaspiro[3.5]nonane

This protocol describes the selective mesylation of the primary hydroxyl group of this compound, followed by an intramolecular Williamson ether synthesis to form the spiro-oxetane.

Materials:

  • This compound

  • Triethylamine (TEA), anhydrous

  • Methanesulfonyl Chloride (MsCl)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for chromatography

Procedure:

  • Selective Mesylation:

    • To a solution of this compound (221.3 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere at 0 °C (ice bath), add triethylamine (0.21 mL, 1.5 mmol).

    • Slowly add methanesulfonyl chloride (0.085 mL, 1.1 mmol) dropwise to the stirred solution.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate. The crude product is used in the next step without further purification.

  • Intramolecular Cyclization:

    • Dissolve the crude mesylate in anhydrous tetrahydrofuran (5 mL) under a nitrogen atmosphere.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 60 mg, 1.5 mmol) in portions to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to 0 °C and cautiously quench with water (5 mL).

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford 1-Benzyl-8-oxa-6-azaspiro[3.5]nonane as a colorless oil.

Mandatory Visualization

Synthesis_Workflow start This compound reagents1 MsCl, TEA, DCM 0 °C to rt intermediate Crude Mesylate Intermediate reagents1->intermediate Selective Mesylation reagents2 NaH, THF Reflux product 1-Benzyl-8-oxa-6-azaspiro[3.5]nonane (Spiro-oxetane) reagents2->product Intramolecular Williamson Ether Synthesis purification Column Chromatography product->purification final_product Purified Product purification->final_product

Caption: Synthetic workflow for the preparation of a novel spiro-oxetane piperidine scaffold.

Signaling_Pathway_Analogy start This compound (Starting Material) activation Selective Activation of Primary -OH (e.g., Mesylation) start->activation Step 1 cyclization Intramolecular Nucleophilic Attack by Tertiary -OH activation->cyclization Step 2 scaffold Novel Spirocyclic Scaffold (e.g., Spiro-oxetane) cyclization->scaffold Core Structure Formation diversification Further Derivatization scaffold->diversification SAR Exploration library Library of Bioactive Compound Candidates diversification->library Drug Discovery

Caption: Logical relationship in the synthesis and derivatization of novel piperidine scaffolds.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Q1: I am getting a very low yield or no desired product at all. What are the potential causes?

    A1: Low or no yield can stem from several factors throughout the experimental process. Here are the primary areas to investigate:

    • Reagent Quality: The purity and reactivity of your starting materials are critical. 1-benzyl-4-piperidone can degrade over time. Ensure the quality of your organometallic reagent (e.g., a formaldehyde equivalent or Grignard reagent) is high.

    • Reaction Conditions: The reaction is highly sensitive to temperature and moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Low temperatures are often crucial for minimizing side reactions.

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending it.

    • Work-up Issues: The product may be lost during the extraction or purification steps. Ensure the pH is appropriate during the aqueous work-up to keep your product in the organic layer.

Issue 2: Formation of Impurities and Byproducts

  • Q2: My final product is impure, and I see significant byproducts in my NMR/LC-MS. What are these impurities and how can I avoid them?

    A2: The formation of byproducts is a common challenge. Key potential impurities include:

    • Unreacted Starting Material: If the reaction is incomplete, you will have leftover 1-benzyl-4-piperidone. As mentioned, monitor the reaction with TLC to ensure completion.

    • Dimerization or Polymerization Products: Side reactions can occur, especially if the temperature is not well-controlled. Maintaining the recommended low temperature is crucial.

    • Products from Reaction with Water: Organometallic reagents react violently with water. Any moisture in the reaction will quench the reagent and contribute to impurities.

    To minimize these, strictly adhere to anhydrous reaction conditions and maintain careful temperature control.

Issue 3: Difficulty with Product Purification

  • Q3: I am struggling to purify the final product. What are the recommended methods?

    A3: Purification of this compound can be challenging due to its polarity.

    • Column Chromatography: This is the most effective method for purifying this compound. A silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is recommended.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be an effective final purification step.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal reaction temperature for the synthesis?

    A1: For reactions involving organometallic reagents, such as a Grignard reaction, maintaining a low temperature is critical to prevent side reactions. A temperature of -15°C is often cited for similar reactions.[1] It is crucial to maintain this temperature during the addition of the reagents.

  • Q2: How can I effectively monitor the progress of the reaction?

    A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material and the product. The disappearance of the starting material spot is a good indicator of reaction completion.

  • Q3: What are the best practices for handling the reagents used in this synthesis?

    A3: The starting material, 1-benzyl-4-piperidone, should be stored in a cool, dry place. Organometallic reagents are typically highly reactive and moisture-sensitive and should be handled under an inert atmosphere. Always use dry solvents and glassware.

  • Q4: Can the benzyl protecting group be removed, and if so, how?

    A4: Yes, the N-benzyl group can be removed via catalytic hydrogenation. This typically involves reacting the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

Data Presentation

For systematic optimization, it is recommended to meticulously record your experimental parameters and outcomes. Use the table below to track your results.

Experiment IDStarting Material (mol)Reagent (mol)SolventTemperature (°C)Reaction Time (h)Crude Yield (g)Purified Yield (g)Purity (%)Notes

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is a representative procedure based on analogous syntheses.

Materials:

  • 1-benzyl-4-piperidone

  • Magnesium turnings

  • Paraformaldehyde or a suitable formaldehyde equivalent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser.

Procedure:

  • Preparation: All glassware must be oven-dried and assembled under a dry, inert atmosphere (nitrogen or argon).

  • Grignard Reagent Formation: In the three-neck flask, prepare the Grignard reagent according to standard procedures.

  • Reaction: Cool the Grignard reagent solution to -15°C using a dry ice-acetone bath.

  • Addition of Piperidone: Dissolve 1-benzyl-4-piperidone in anhydrous THF and add it dropwise to the cooled Grignard solution, maintaining the temperature at -15°C.

  • Reaction Monitoring: Stir the mixture for 2 hours at low temperature, then allow it to warm to room temperature and stir overnight.[1] Monitor the reaction by TLC.

  • Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly quench it by adding a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis Pathway

Synthesis_Pathway 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Product This compound 1-Benzyl-4-piperidone->Product Reaction Reagent 1. Formaldehyde equivalent (e.g., Paraformaldehyde) 2. Grignard Reagent Reagent->Product Reacts with

Caption: A simplified reaction pathway for the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis check_yield Low/No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No reagent_quality Check Reagent Quality (Purity, Activity) check_yield->reagent_quality Yes byproducts Identify Byproducts (NMR, LC-MS) check_purity->byproducts Yes success Successful Synthesis check_purity->success No reaction_conditions Verify Reaction Conditions (Anhydrous, Temp.) reagent_quality->reaction_conditions workup Optimize Work-up & Purification reaction_conditions->workup workup->start optimize_temp Refine Temperature Control byproducts->optimize_temp purification Optimize Purification (Column Chromatography) optimize_temp->purification purification->start

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Common side reactions in the synthesis of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common synthetic route is the base-catalyzed hydroxymethylation of 1-benzyl-4-piperidone using formaldehyde as the hydroxymethylating agent. The reaction is typically carried out in a suitable solvent, such as an alcohol or a mixture of water and an organic solvent.

Q2: What are the most common side reactions to be aware of during this synthesis?

A2: The most prevalent side reactions are associated with the use of formaldehyde under basic conditions. These include:

  • Crossed-Cannizzaro Reaction: Formaldehyde can be reduced to methanol while another molecule of formaldehyde is oxidized to formic acid (or its salt). More significantly, the desired product, a tertiary alcohol, can be formed, but also the starting material, 1-benzyl-4-piperidone, can be reduced to 1-benzyl-4-piperidinol, and formaldehyde oxidized.

  • Cannizzaro Reaction of Formaldehyde: Two molecules of formaldehyde can react to produce methanol and formic acid.

  • Formation of Dimeric/Polymeric Byproducts: Formaldehyde can polymerize, and can also react with the product or starting material to form various dimeric or polymeric impurities.

  • Reaction with the Amine: Formaldehyde can react with the secondary amine of the piperidine ring if de-benzylation occurs under certain conditions, though this is less common with the benzyl protecting group.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable solvent system for TLC would be a mixture of ethyl acetate and hexane, with visualization under UV light and/or staining with potassium permanganate. For HPLC, a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or triethylamine) is a good starting point.

Q4: What are the recommended purification methods for the final product?

A4: Purification of this compound typically involves:

  • Extraction: After quenching the reaction, an extractive workup is necessary to remove inorganic salts and water-soluble byproducts.

  • Column Chromatography: Silica gel column chromatography is often required to separate the desired product from unreacted starting material and side products. A gradient of ethyl acetate in hexane is a common mobile phase.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexane, isopropanol) can be an effective final purification step.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction closely by TLC or HPLC until the starting material is consumed. - Ensure the reaction temperature is optimal. If the reaction is sluggish at room temperature, gentle heating may be required, but this can also promote side reactions. - Check the quality and stoichiometry of the reagents, especially the base and formaldehyde.
Side Reactions Dominating - Control the temperature carefully; lower temperatures generally favor the desired hydroxymethylation over the Cannizzaro reaction. - Add the formaldehyde solution slowly to the reaction mixture to maintain a low concentration of free formaldehyde. - Use a less hindered or weaker base if the Cannizzaro reaction is a major issue.
Product Degradation - Ensure the workup procedure is not too acidic or basic, as the product may be sensitive to pH extremes. - Minimize the time the product is exposed to high temperatures during solvent removal.
Losses During Workup/Purification - Optimize the extraction pH to ensure the product is in the organic layer. - Use an appropriate amount of silica gel for column chromatography to achieve good separation without excessive product loss on the column.
Problem 2: Presence of Significant Amounts of Byproducts
Byproduct Observed Possible Cause Troubleshooting & Prevention
1-Benzyl-4-piperidinol Crossed-Cannizzaro reaction where the piperidone is reduced.- Lower the reaction temperature. - Use a milder base. - Control the rate of formaldehyde addition.
Formic Acid/Formate Salts Cannizzaro or crossed-Cannizzaro reaction.- These are typically removed during the aqueous workup. Ensure thorough washing of the organic layer.
White Polymeric Solid (Paraformaldehyde) Polymerization of formaldehyde.- Use fresh, high-quality formaldehyde solution. - Avoid excessively high reaction temperatures.
High Molecular Weight Impurities Dimerization or polymerization involving the starting material or product.- Maintain a more dilute reaction mixture. - Control the reaction temperature and time to minimize the formation of these byproducts.

Experimental Protocols

Synthesis of this compound

  • Reaction Setup: To a solution of 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent (e.g., methanol, tetrahydrofuran, or a mixture thereof with water) in a round-bottom flask equipped with a magnetic stirrer, add a base (e.g., sodium hydroxide or potassium carbonate, 1.1 equivalents) at room temperature.

  • Reagent Addition: Slowly add an aqueous solution of formaldehyde (37 wt. %, 1.2 equivalents) to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature between 20-25°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexane) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

Data Presentation

The following table summarizes the expected and potential side products with their characteristics. The yield percentages are illustrative and will vary depending on the reaction conditions.

Compound Structure Molecular Weight ( g/mol ) Typical Yield (%) Analytical Notes
This compound (Product) C₁₃H₁₉NO₂221.3060-80%Desired product.
1-Benzyl-4-piperidone (Starting Material) C₁₂H₁₅NO189.25VariableUnreacted starting material.
1-Benzyl-4-piperidinol (Byproduct) C₁₂H₁₇NO191.275-15%Result of crossed-Cannizzaro reaction.
Polymeric Byproducts -High MWVariableOften insoluble or high-boiling point materials.

Visualizations

Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low Yield of This compound check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Check reagent stoichiometry/quality - Consider gentle heating incomplete->optimize_conditions Yes side_reactions Side Reactions Dominating incomplete->side_reactions No workup_loss Investigate Workup/ Purification Losses optimize_conditions->workup_loss optimize_for_selectivity Optimize for Selectivity: - Lower reaction temperature - Slow addition of formaldehyde - Use a milder base side_reactions->optimize_for_selectivity Yes side_reactions->workup_loss No optimize_for_selectivity->workup_loss optimize_workup Optimize Workup: - Adjust extraction pH - Optimize chromatography conditions workup_loss->optimize_workup product_degradation Check for Product Degradation workup_loss->product_degradation stability_check Assess Product Stability: - Use milder workup conditions - Avoid high temperatures product_degradation->stability_check

Caption: Troubleshooting workflow for addressing low yields in the synthesis.

Signaling Pathway of Major Side Reaction (Crossed-Cannizzaro)

crossed_cannizzaro cluster_reactants Reactants cluster_products Products piperidone 1-Benzyl-4-piperidone product This compound (Desired Product) piperidone->product + Formaldehyde (Desired Reaction) side_product 1-Benzyl-4-piperidinol (Side Product) piperidone->side_product Reduction (Side Reaction) formaldehyde Formaldehyde formaldehyde->product formate Formate formaldehyde->formate Oxidation (Side Reaction) base Base (e.g., OH⁻) base->product base->side_product base->formate

Caption: Simplified pathway of the desired reaction and the crossed-Cannizzaro side reaction.

Purification challenges of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol by column chromatography.

Troubleshooting Guides

This section addresses specific issues that may arise during the column chromatography purification of this compound.

Issue 1: Poor Separation of the Target Compound from Impurities

  • Question: My TLC analysis shows multiple spots after column chromatography, and my fractions are all mixed. Why is this happening and how can I improve the separation?

  • Answer: Poor separation can stem from several factors, including an inappropriate solvent system, column overloading, or issues with the stationary phase. Given that this compound is a polar molecule, achieving good separation on standard silica gel can be challenging.

    • Troubleshooting Steps:

      • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[1] For highly polar compounds, you may need to use a more polar solvent system. Consider adding a small amount of a polar solvent like methanol to your eluent. A common starting point for such compounds is a gradient elution from dichloromethane (DCM) to a mixture of DCM and methanol.

      • Consider a Base Additive: The piperidine nitrogen in your compound is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation. Adding a small amount of a base, such as triethylamine (TEA) (0.1-1%), to your eluent can help to mitigate these interactions and improve peak shape.[2]

      • Check for Compound Stability: The compound may be degrading on the silica gel.[1] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.

      • Reduce Sample Load: Overloading the column can lead to broad peaks and poor separation. As a general rule, the amount of sample loaded should be 1-5% of the mass of the stationary phase.

Issue 2: The Compound is Not Eluting from the Column or Elutes Very Slowly

  • Question: My compound seems to be stuck on the column. I've been eluting with a high concentration of ethyl acetate in hexane, but nothing is coming off. What should I do?

  • Answer: this compound is a diol, making it very polar. A solvent system of ethyl acetate and hexane may not be polar enough to elute it from the silica gel.

    • Troubleshooting Steps:

      • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. A gradient elution with methanol in dichloromethane or chloroform is often effective for very polar compounds.[1] You can try a gradient from 100% DCM up to 10-20% methanol in DCM.

      • Alternative Solvent Systems: For extremely polar compounds, a solvent system containing ammonia can be effective.[1] A stock solution of 10% ammonium hydroxide in methanol can be prepared, and then 1-10% of this solution can be used in dichloromethane.[1]

      • Consider Reversed-Phase Chromatography: If normal-phase chromatography is proving difficult, reversed-phase chromatography could be a viable alternative. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like water and acetonitrile or methanol).

Issue 3: The Purified Compound Appears Discolored

  • Question: After column chromatography and solvent evaporation, my final product is a yellow or brownish oil/solid instead of the expected white solid. What could be the cause?

  • Answer: Discoloration often indicates the presence of impurities, which could be due to oxidation or degradation of the compound. The benzyl group can be susceptible to oxidation.

    • Troubleshooting Steps:

      • Use an Inert Atmosphere: Conduct the purification and solvent removal steps under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

      • Use Fresh, High-Purity Solvents: Impurities in solvents can sometimes react with the compound.

      • Check for Co-eluting Impurities: The discoloration might be from a colored impurity that has a similar polarity to your target compound. Further analytical analysis (like NMR or LC-MS) of the discolored product can help identify the impurity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Standard silica gel (60 Å, 230-400 mesh) is a common starting point. However, due to the basic nature of the piperidine ring, you may encounter peak tailing. In such cases, using deactivated or base-washed silica gel can be beneficial.[3] Alternatively, for very polar compounds, alumina (neutral or basic) can be a good alternative to silica gel.

Q2: How can I prepare my sample for loading onto the column?

A2: There are two primary methods for loading your sample:

  • Wet Loading: Dissolve your crude product in a minimal amount of the initial elution solvent or a slightly more polar solvent.[4] Pipette this solution directly and evenly onto the top of the column bed.[4]

  • Dry Loading: If your compound has poor solubility in the starting eluent, dry loading is recommended.[4] Dissolve your sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder.[4] This powder can then be carefully added to the top of the packed column.[4]

Q3: What analytical techniques can I use to monitor the purity of my fractions?

A3: Thin Layer Chromatography (TLC) is the most common and immediate method for monitoring fractions. Staining with potassium permanganate is often effective for visualizing hydroxylated compounds. For more detailed analysis and to confirm the presence of your target compound, you can use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Protocol 1: Column Chromatography with a Gradient Elution

  • Column Packing: Dry pack a glass column with silica gel.

  • Equilibration: Equilibrate the column by passing 2-3 column volumes of the initial eluent (e.g., 100% Dichloromethane) through the silica gel.

  • Sample Loading: Prepare your sample using either the wet or dry loading method as described in the FAQs.

  • Elution: Begin elution with the initial, less polar solvent. Gradually increase the polarity by adding a more polar solvent (e.g., Methanol). A typical gradient might be from 0% to 10% Methanol in Dichloromethane.

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data Summary

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard and widely available.
Mobile Phase (Eluent) Dichloromethane/Methanol GradientGood for eluting polar compounds.
Mobile Phase Additive 0.1-1% Triethylamine (TEA)Minimizes peak tailing by neutralizing acidic silanol groups.[2]
TLC Visualization Potassium Permanganate StainEffective for visualizing hydroxyl groups.
Sample Loading Dry LoadingRecommended for compounds with low solubility in the initial eluent.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation prep_sample Prepare Sample (Dry or Wet Loading) load_sample Load Sample onto Column prep_sample->load_sample pack_column Pack and Equilibrate Silica Gel Column pack_column->load_sample elute Elute with Gradient (e.g., DCM to DCM/MeOH) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate analyze_product Analyze Final Product (NMR, LC-MS) evaporate->analyze_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_separation Poor Separation cluster_elution No Elution start Purification Issue q_rf Is Rf ~0.2-0.3? start->q_rf q_polarity Is Eluent Polar Enough? start->q_polarity a_rf_no Optimize Solvent System q_rf->a_rf_no No q_tailing Is there peak tailing? q_rf->q_tailing Yes a_tailing_yes Add Base (e.g., TEA) q_tailing->a_tailing_yes Yes q_overload High Sample Load? q_tailing->q_overload No a_overload_yes Reduce Sample Load q_overload->a_overload_yes Yes a_polarity_no Increase Eluent Polarity (e.g., add MeOH) q_polarity->a_polarity_no No a_polarity_yes Consider Reversed-Phase q_polarity->a_polarity_yes Yes

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Grignard Reactions with 1-Benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving 1-benzyl-4-piperidone.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of a Grignard reaction with 1-benzyl-4-piperidone?

A Grignard reagent (R-MgX) will react with the ketone functionality of 1-benzyl-4-piperidone to produce a tertiary alcohol, specifically a 1-benzyl-4-alkyl-4-hydroxypiperidine or 1-benzyl-4-aryl-4-hydroxypiperidine, after an acidic workup.[1]

Q2: Why are anhydrous conditions critical for this reaction?

Grignard reagents are highly potent nucleophiles and strong bases.[1] They will react readily with protic solvents, such as water, which will quench the Grignard reagent and significantly reduce the yield of the desired product.[1] Therefore, it is imperative to use anhydrous solvents and flame-dried glassware.

Q3: What are the most common side reactions to expect?

The most common side reactions include:

  • Enolization: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the piperidone and leading to the recovery of the starting material after workup.

  • Reduction: If the Grignard reagent has a beta-hydride, it can reduce the ketone to a secondary alcohol.

  • Wurtz Coupling: The Grignard reagent can couple with any unreacted organic halide present in the reaction mixture.

Q4: How does the N-benzyl group influence the reaction?

The N-benzyl group is generally stable under Grignard reaction conditions. Its steric bulk may influence the approach of the Grignard reagent to the carbonyl group. Electronically, the benzyl group is relatively neutral and is not expected to significantly alter the reactivity of the carbonyl group. The N-benzyl piperidine motif is a common structural element in drug discovery due to its structural flexibility.[2]

Troubleshooting Guide

Issue 1: Low or no yield of the desired tertiary alcohol.

Possible Cause Suggested Solution
Inactive Grignard Reagent Ensure strictly anhydrous conditions. Use freshly prepared or titrated Grignard reagent.
Poor Quality Magnesium Use fresh magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.[3]
Presence of Moisture Flame-dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Enolization of the Piperidone Use a less sterically hindered Grignard reagent if possible. Lowering the reaction temperature may also favor the addition reaction over enolization.

Issue 2: Formation of a significant amount of a dimeric by-product.

Possible Cause Suggested Solution
Wurtz Coupling This is the result of the Grignard reagent reacting with unreacted alkyl/aryl halide. Ensure slow addition of the halide during the preparation of the Grignard reagent to maintain its low concentration.

Issue 3: The reaction mixture turns dark brown or black during the Grignard reagent formation.

Possible Cause Suggested Solution
Decomposition of the Grignard Reagent This can be caused by impurities in the magnesium or organic halide. Ensure high purity of starting materials.
Overheating Maintain a gentle reflux during the formation of the Grignard reagent. Avoid excessive heating.

Quantitative Data Summary

The following table provides an illustrative summary of expected product distribution based on common side reactions observed in Grignard reactions with sterically hindered ketones. Actual yields will vary depending on the specific Grignard reagent and reaction conditions.

Grignard Reagent Expected Major Product Potential Side Products Illustrative Yield Range
Methylmagnesium bromide1-Benzyl-4-methyl-4-hydroxypiperidineEnolized piperidone, Reduction product60-80%
Phenylmagnesium bromide1-Benzyl-4-phenyl-4-hydroxypiperidineEnolized piperidone, Biphenyl (from Wurtz coupling)50-70%
tert-Butylmagnesium chloride1-Benzyl-4-tert-butyl-4-hydroxypiperidineSignificant enolization, Reduction product< 20%

Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-4-hydroxypiperidine

This protocol is a representative example for the reaction of 1-benzyl-4-piperidone with phenylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1-Benzyl-4-piperidone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Iodine crystal (for activation)

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) to the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small amount of the bromobenzene solution to the magnesium and wait for the reaction to initiate (disappearance of the iodine color and gentle reflux).

    • Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with 1-Benzyl-4-piperidone:

    • In a separate flame-dried flask, dissolve 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous diethyl ether.

    • Cool the solution of the piperidone to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the piperidone solution via a cannula.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Work-up & Purification prep1 Activate Mg with Iodine prep2 Add Bromobenzene in Ether prep1->prep2 prep3 Reflux to form PhMgBr prep2->prep3 reac3 Add Grignard Reagent prep3->reac3 reac1 Dissolve 1-Benzyl-4-piperidone in Ether reac2 Cool to 0°C reac1->reac2 reac2->reac3 reac4 Stir and Warm to RT reac3->reac4 work1 Quench with aq. NH4Cl reac4->work1 work2 Extract with Ether work1->work2 work3 Dry and Concentrate work2->work3 work4 Column Chromatography work3->work4 end end work4->end Final Product

Caption: Experimental workflow for the synthesis of 1-benzyl-4-phenyl-4-hydroxypiperidine.

troubleshooting_grignard cluster_side_products Identify Side Product start Low/No Product Yield q1 Is the Grignard reagent active? start->q1 a1_yes a1_yes q1->a1_yes Yes a1_no Troubleshoot Reagent Formation: - Check for moisture - Activate Mg - Use fresh reagents q1->a1_no No q2 Significant side products observed? a1_yes->q2 a2_yes a2_yes q2->a2_yes Yes a2_no Optimize Reaction Conditions: - Check stoichiometry - Adjust temperature/time q2->a2_no No sp1 Starting Material Recovered? (Enolization) a2_yes->sp1 sp2 Secondary Alcohol Formed? (Reduction) a2_yes->sp2 sp3 Dimeric Byproduct? (Wurtz Coupling) a2_yes->sp3 sol1 Lower temperature Use less hindered Grignard sp1->sol1 sol2 Use Grignard without β-hydrides sp2->sol2 sol3 Slow halide addition during Grignard preparation sp3->sol3

Caption: Troubleshooting flowchart for Grignard reactions with 1-benzyl-4-piperidone.

References

Technical Support Center: Removal of Benzyl Protecting Group from 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the removal of the N-benzyl protecting group from 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol to yield 4-(hydroxymethyl)piperidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-debenzylation of this compound?

A1: The most prevalent and effective methods for removing the N-benzyl group from this compound are catalytic hydrogenation and catalytic transfer hydrogenation. Catalytic hydrogenation typically employs hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). Catalytic transfer hydrogenation utilizes a hydrogen donor, like ammonium formate or formic acid, with a palladium catalyst, offering a potentially milder and more convenient alternative to using pressurized hydrogen gas.[1][2]

Q2: What are the key parameters to consider for a successful debenzylation reaction?

A2: Several factors can influence the outcome of the debenzylation reaction. These include the choice of catalyst, catalyst loading, solvent, temperature, pressure (for catalytic hydrogenation), and the choice of hydrogen donor (for transfer hydrogenation). For substrates containing amines, which can act as catalyst poisons, the addition of an acid, such as acetic acid or hydrochloric acid, can be beneficial.[3][4]

Q3: Can the hydroxyl groups in this compound interfere with the debenzylation reaction?

A3: The diol functionality in the target molecule is generally stable under the neutral or mildly acidic conditions of catalytic hydrogenation and transfer hydrogenation. However, under strongly acidic conditions or with certain catalysts, side reactions involving the hydroxyl groups, such as etherification or elimination, could potentially occur, although this is less common for N-debenzylation.

Q4: How can I monitor the progress of the debenzylation reaction?

A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC).[1][2] The disappearance of the starting material (this compound) and the appearance of the more polar product (4-(hydroxymethyl)piperidin-4-ol) can be visualized. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for more detailed analysis.

Troubleshooting Guide

Below is a troubleshooting guide to address common issues encountered during the debenzylation of this compound.

Issue Potential Cause Recommended Solution
Incomplete or Slow Reaction 1. Catalyst Inactivity: The Pd/C catalyst may be old, of poor quality, or poisoned.[3] 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. 3. Poor Stirring: Inadequate agitation can lead to poor contact between the substrate, catalyst, and hydrogen source. 4. Low Hydrogen Pressure (for catalytic hydrogenation): Atmospheric pressure may not be sufficient for challenging substrates.1. Use fresh, high-quality catalyst. Consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more active. If catalyst poisoning is suspected, add a small amount of acetic acid to the reaction mixture.[4] 2. Increase the catalyst loading (e.g., from 10 mol% to 20 mol%). 3. Ensure vigorous stirring to maintain a good suspension of the catalyst. 4. If using a balloon of hydrogen, ensure a fresh balloon is used and consider increasing the pressure if the equipment allows.
Low Yield 1. Catalyst Poisoning: The product amine can poison the catalyst, leading to incomplete conversion.[3] 2. Side Reactions: Although less common, side reactions involving the hydroxyl groups may occur under harsh conditions. 3. Product Isolation Issues: The product is a water-soluble amino diol, which can make extraction and isolation challenging.1. Add a stoichiometric amount of a mild acid (e.g., acetic acid) to protonate the amine and prevent catalyst poisoning.[4] 2. Use milder reaction conditions (e.g., lower temperature, shorter reaction time). Transfer hydrogenation with ammonium formate is often a milder alternative to high-pressure hydrogenation.[1][2] 3. After filtration of the catalyst, concentrate the reaction mixture and consider purification by ion-exchange chromatography or by forming a salt of the product to facilitate precipitation and isolation.
Presence of Impurities 1. Starting Material: Incomplete reaction. 2. Side Products: Potential for minor side reactions, although specific side products for this substrate are not widely reported.1. Optimize reaction conditions as described for "Incomplete or Slow Reaction". 2. Purify the crude product using column chromatography on silica gel (eluting with a polar solvent system like dichloromethane/methanol/ammonium hydroxide) or by recrystallization of the product or its salt.

Troubleshooting Workflow

G Troubleshooting Workflow for Debenzylation cluster_start cluster_monitoring Reaction Monitoring cluster_outcome Reaction Outcome cluster_troubleshooting Troubleshooting cluster_workup Work-up & Purification cluster_end start Start Debenzylation monitor Monitor reaction by TLC/LC-MS start->monitor complete Reaction Complete? monitor->complete incomplete Incomplete Reaction complete->incomplete No workup Work-up: Filter Catalyst, Concentrate complete->workup Yes check_catalyst Check Catalyst Activity & Loading incomplete->check_catalyst check_conditions Check Reaction Conditions (Temp, Pressure, Stirring) check_catalyst->check_conditions add_acid Consider adding Acetic Acid check_conditions->add_acid add_acid->monitor purify Purify Product (Chromatography/Recrystallization) workup->purify end Pure Product purify->end

Caption: A logical workflow for troubleshooting common issues during the debenzylation of this compound.

Experimental Protocols

Method 1: Catalytic Hydrogenation using Hydrogen Gas

This protocol describes a general procedure for the debenzylation of this compound using palladium on carbon and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) (10-20 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol (15-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or a hydrogen-filled balloon for atmospheric pressure reactions).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol or ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-(hydroxymethyl)piperidin-4-ol.

  • The crude product can be purified by column chromatography or recrystallization.

Method 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol provides an alternative method using a hydrogen donor, which avoids the need for pressurized hydrogen gas.[1][2]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and methanol (15-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (typically an equal weight to the substrate).[2]

  • Under a nitrogen atmosphere, add ammonium formate (4-5 eq) in one portion.[1]

  • Stir the reaction mixture at room temperature or reflux for 1-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.[1][2]

  • Concentrate the filtrate under reduced pressure.

  • The residue can be taken up in a suitable organic solvent and washed with brine to remove excess ammonium formate, or purified directly by chromatography.

Data Presentation

The following table summarizes typical reaction parameters for the debenzylation of N-benzyl amines. Specific yields for this compound are not widely reported and may vary depending on the exact conditions and scale of the reaction.

Method Catalyst Catalyst Loading Hydrogen Source Solvent Temperature Typical Reaction Time Reported Yields (for similar substrates)
Catalytic Hydrogenation10% Pd/C10-20 wt%H₂ (1-4 atm)MeOH, EtOH25-50 °C4-24 hGood to excellent
Transfer Hydrogenation10% Pd/C50-100 wt%Ammonium FormateMeOH25-65 °C1-6 h80-95%[2]

Note: The provided data are based on general procedures for N-debenzylation and may require optimization for the specific substrate, this compound.

References

Technical Support Center: Large-Scale Synthesis and Purification of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis and purification of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol. The methodologies and guidance are based on established chemical principles and analogous transformations of similar piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the large-scale preparation of this compound?

A common and plausible route involves the reaction of 1-Benzyl-4-piperidone with a suitable one-carbon nucleophile. A Grignard reaction using a formaldehyde equivalent is a viable approach. For large-scale synthesis, ensuring the complete formation and accurate titration of the Grignard reagent is crucial for reproducibility and yield.

Q2: My Grignard reaction for the synthesis is not initiating. What are the common causes and solutions?

Failure of Grignard reaction initiation is a frequent issue. The primary causes are often related to the magnesium surface's passivity or the presence of moisture.

  • Inactive Magnesium Surface: The magnesium turnings can have an oxide layer that prevents the reaction. You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] The disappearance of the iodine's color indicates magnesium activation.[1]

  • Presence of Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere. Solvents must be anhydrous.

  • Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for Grignard reagent formation due to its superior ability to solvate and stabilize the organomagnesium species.[1][2]

Q3: I am observing a low yield of the desired product in the synthesis. What are the potential side reactions?

Low yields can be attributed to several side reactions, particularly during the Grignard reaction step.[1]

  • Enolization of 1-Benzyl-4-piperidone: The Grignard reagent can act as a base, deprotonating the acidic α-protons of the piperidone. This leads to the recovery of the starting material after the workup. Using lower reaction temperatures can minimize this.[1]

  • Reduction of the Ketone: If the Grignard reagent has β-hydrogens, it can reduce the ketone to the corresponding secondary alcohol.[1]

  • Wurtz Coupling: The Grignard reagent can react with unreacted alkyl halide, leading to homocoupling byproducts.[1][3] This can be mitigated by the slow, controlled addition of the alkyl halide during the Grignard reagent preparation.[1]

Q4: I am facing issues with the purification of the final product. My compound shows significant tailing during silica gel column chromatography. How can I resolve this?

Tailing is a common problem when purifying basic compounds like piperidine derivatives on acidic silica gel. The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface.[4]

  • Mobile Phase Modification: Add a basic modifier to the eluent. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[4] For strongly basic compounds, a solution of ammonia in methanol (e.g., 7N solution, used at 1-2%) can be effective.

  • Alternative Stationary Phases: Consider using amine-deactivated silica gel or a different stationary phase like basic or neutral alumina.[4]

Q5: What are the recommended methods for the final purification of solid this compound on a large scale?

For solid tertiary amino alcohols, crystallization is a powerful and scalable purification technique that can yield high-purity material.[5]

  • Solvent Selection: The choice of solvent is critical. Common solvents for the crystallization of piperidine derivatives include ethanol, methanol, acetonitrile, and mixtures like ethanol-ethyl acetate or dichloromethane-methanol.[6]

  • Troubleshooting Crystallization: If the compound oils out, try using a lower concentration, a slower cooling rate, or a different solvent system. Seeding with a small crystal of the pure compound can also induce crystallization.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is based on analogous Grignard additions to 1-benzyl-4-piperidone.[7][8]

Step 1: Preparation of the Grignard Reagent (e.g., (Methoxymethyl)magnesium chloride)

  • Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under vacuum and backfill with an inert gas (e.g., Argon).

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of chloromethyl methyl ether (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the chloromethyl methyl ether solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux. If not, gentle heating may be required.

  • Once initiated, add the remaining chloromethyl methyl ether solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 1-Benzyl-4-piperidone

  • Cool the prepared Grignard reagent to 0 °C in an ice bath.

  • Dissolve 1-Benzyl-4-piperidone (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

Step 3: Work-up and Isolation

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

Method 1: Column Chromatography

  • Prepare a slurry of silica gel in the chosen eluent system (e.g., Hexane:Ethyl Acetate with 0.5% TEA).

  • Pack the column with the slurry.

  • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Method 2: Recrystallization

  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol or an ethanol/ethyl acetate mixture).[6]

  • If the solution is colored, you may add activated charcoal and hot filter.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals under vacuum to obtain the pure this compound.

Data Presentation

Table 1: Typical Reaction Parameters for Grignard Addition to 1-Benzyl-4-piperidone

ParameterValue/ConditionRationale
Equivalents of Mg 1.2 - 1.5To ensure complete reaction of the alkyl halide.
Equivalents of Alkyl Halide 1.0 - 1.2To ensure complete consumption of the piperidone.
Solvent Anhydrous THFBetter stabilization of the Grignard reagent compared to ether.[2]
Reaction Temperature 0 °C to Room TempTo minimize side reactions like enolization.[1]
Quenching Agent Saturated aq. NH₄ClA mild acid source to protonate the alkoxide and minimize side reactions.

Table 2: Troubleshooting Guide for Purification

IssuePotential CauseRecommended Solution(s)
Product Tailing on Silica Gel Strong interaction of basic amine with acidic silica.[4]Add 0.1-1% Triethylamine to the eluent. Use an amine-functionalized silica column.[4]
Poor Crystallization (Oiling Out) Supersaturation, impurities, improper solvent.Use a more dilute solution, cool slowly, try a different solvent system, use a seed crystal.
Co-elution of Impurities Similar polarity of product and impurities.Optimize the eluent system (gradient elution), try a different stationary phase (e.g., alumina).

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1-Benzyl-4-piperidone C Grignard Addition Reaction (Anhydrous THF, 0°C -> RT) A->C B Grignard Reagent (e.g., (Methoxymethyl)MgCl) B->C D Aqueous Work-up (sat. aq. NH4Cl) C->D E Crude Product D->E F Column Chromatography (Silica gel, Eluent + TEA) E->F Option 1 G Recrystallization (e.g., Ethanol/EtOAc) E->G Option 2 H Pure this compound F->H G->H TroubleshootingTree Start Low Yield or Reaction Failure CheckMoisture Check for Moisture? Start->CheckMoisture CheckMg Magnesium Activation Issue? CheckMoisture->CheckMg No Sol_Dry Flame-dry glassware, use anhydrous solvents. CheckMoisture->Sol_Dry Yes CheckTemp Incorrect Temperature? CheckMg->CheckTemp No Sol_Mg Activate Mg with Iodine or 1,2-dibromoethane. CheckMg->Sol_Mg Yes SideReactions Side Reactions Occurring? CheckTemp->SideReactions No Sol_Temp Maintain low temp (0°C) during addition. CheckTemp->Sol_Temp Yes Sol_Side Use slow addition, consider alternative reagents. SideReactions->Sol_Side Yes

References

Characterization of impurities in 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and purification of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The synthesis of this compound, often proceeding through a Grignard-type reaction with a 1-benzyl-4-piperidone precursor, can introduce several types of impurities. These can be broadly categorized as starting materials, reagents, side-reaction products, and solvents.

Q2: How can I identify unreacted starting materials in my final product?

Unreacted starting materials, such as 1-benzyl-4-piperidone, are common impurities. They can be identified by comparing the analytical data (e.g., HPLC retention time, GC retention time, or NMR signals) of your product mixture against a reference standard of the starting material.

Q3: My analysis shows a significant apolar impurity. What could it be?

If your synthesis involves a Grignard reaction (e.g., using benzylmagnesium bromide), a common apolar impurity is biphenyl.[1][2] Biphenyl is formed from the coupling of the Grignard reagent with unreacted benzyl bromide, a reaction favored by higher temperatures.[1] It typically appears as a yellowish solid.[1]

Q4: I have an impurity with a molecular weight corresponding to benzene. What is its origin?

The presence of benzene often indicates that the Grignard reagent was inadvertently quenched by trace amounts of water or other protic sources in the reaction vessel or solvents.[2] It is critical to ensure all glassware is scrupulously dried and solvents are anhydrous to minimize this side reaction.[1][3]

Q5: What analytical techniques are most suitable for characterizing these impurities?

A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[4][5]

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying non-volatile impurities. A reversed-phase C18 column is often suitable.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities, such as residual solvents and certain low molecular weight byproducts.[4][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about impurities, especially when isolated. Key signals for the piperidine ring are typically found in the δ 1.0-4.0 ppm range in ¹H NMR.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique that provides molecular weight information for impurities separated by HPLC, aiding in their identification.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and purification processes.

Problem 1: Low yield with multiple unidentified peaks in the chromatogram.

Potential CauseRecommended Solution
Moisture in Reaction: Grignard reagents are extremely sensitive to water, leading to quenching and side reactions.[2][3]Ensure all glassware is oven-dried overnight and cooled under an inert atmosphere. Use anhydrous solvents for the reaction.[1]
Incorrect Reaction Temperature: Side reactions, such as biphenyl formation, are favored at higher temperatures.[1]Maintain the recommended reaction temperature. Add reagents slowly to control any exothermic processes.
Poor Quality Reagents: Old or improperly stored Grignard reagents or starting materials may have degraded.Use freshly prepared Grignard reagents or recently purchased, properly stored starting materials.
Atmospheric Contamination: Exposure to air and CO₂ can deactivate the Grignard reagent.Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.

Problem 2: An unknown impurity is detected by HPLC.

If an unknown peak appears in your HPLC chromatogram, a systematic approach is required for its identification and characterization. The following workflow can be applied.

start Unknown Peak Detected in HPLC step1 Run LC-MS Analysis start->step1 step2 Obtain Molecular Weight (MW) step1->step2 step3 Propose Potential Structures (Starting materials, byproducts, degradants) step2->step3 step4 Run High-Resolution MS (HRMS) for Elemental Composition step3->step4 step5 Isolate Impurity (Prep-HPLC, Column Chromatography) step4->step5 Confirm Formula step6 Perform Structural Elucidation (NMR) step5->step6 end Impurity Structure Identified step6->end

Caption: Workflow for the Identification of an Unknown Impurity.

Problem 3: Residual benzyl alcohol is detected in the final product.

Benzyl alcohol can be present as a residual solvent or a degradation product of benzyl-containing reagents. Pyrolysis GC-MS is an effective technique for quantifying such residual solvents in a sample matrix.[8]

Potential Impurities Data

The following table summarizes potential impurities, their likely origins, and typical analytical methods for detection.

Impurity NameStructureMolecular WeightLikely OriginRecommended Analytical Technique
1-Benzyl-4-piperidoneC₁₂H₁₅NO189.26Unreacted starting materialHPLC, GC-MS
BiphenylC₁₂H₁₀154.21Grignard reagent side reaction[1][2]HPLC, GC-MS
BenzeneC₆H₆78.11Grignard reagent quenching by water[2]Headspace GC-MS
Benzyl alcoholC₇H₈O108.14Residual solvent or byproduct[8]GC-MS

Experimental Protocols

Protocol 1: GC-MS Analysis for Volatile Impurities

This protocol is adapted for the analysis of reaction mixtures containing piperidine derivatives.[7]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude or purified product into a vial.

    • Dissolve the sample in 1.0 mL of a suitable solvent (e.g., Methanol or Dichloromethane).

    • Vortex the solution to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into a GC vial.[7]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A GC system or equivalent.[7]

    • Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.[7]

    • Column: HP-5ms (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

    • Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 280°C.[7]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: 15°C/min to 200°C, hold for 2 minutes.

      • Ramp 2: 10°C/min to 290°C, hold for 10 minutes.[7]

    • Mass Spectrometer: Scan range of 40-550 amu.

Protocol 2: General HPLC Method for Purity Assessment

This protocol provides a starting point for developing a purity method for piperidine derivatives.[6]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with UV detector.

    • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[6]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile).

    • Further dilute to approximately 0.1 mg/mL for analysis.

Protocol 3: NMR Sample Preparation for Structural Elucidation

This protocol is standard for preparing samples for NMR analysis.[6]

  • Weigh 5-10 mg of the purified impurity or final product.[6]

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6]

  • Cap the NMR tube and gently invert several times to ensure the solution is homogeneous.

  • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to determine the structure.

Impurity Formation Pathway

The formation of biphenyl is a well-known side reaction in syntheses utilizing phenylmagnesium bromide. This occurs when the Grignard reagent attacks the unreacted aryl halide.

reagent1 Phenylmagnesium Bromide (Grignard Reagent) product Biphenyl (Impurity) reagent1->product reagent2 Bromobenzene (Unreacted Halide) reagent2->product conditions High Temperature High Concentration conditions->product

Caption: Formation Pathway of Biphenyl Impurity.

References

Technical Support Center: Stereoselective Reactions of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the stereoselectivity of reactions involving 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol and its precursor, 1-Benzyl-4-piperidone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the stereoselective synthesis of 4-substituted-4-hydroxypiperidine derivatives.

Issue 1: Poor Diastereoselectivity in Nucleophilic Addition to 1-Benzyl-4-piperidone

Problem: The reaction of an organometallic reagent (e.g., Grignard or organolithium) with 1-benzyl-4-piperidone results in a low diastereomeric ratio (dr) of the desired tertiary alcohol.

Possible Causes and Solutions:

  • Nature of the Nucleophile and Cation: The identity of the organometallic reagent and its associated cation can significantly influence the stereochemical outcome. The size and Lewis acidity of the metal cation can affect the transition state geometry.

    • Troubleshooting Tip: Screen different organometallic reagents. For instance, in Grignard reactions, varying the halide (e.g., MeMgI vs. MeMgCl) can alter the Lewis acidity of the magnesium center and may improve diastereoselectivity.

  • Reaction Temperature: Higher temperatures can lead to lower stereoselectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer.

    • Troubleshooting Tip: Perform the reaction at lower temperatures (e.g., -78 °C, -40 °C, or 0 °C) to enhance selectivity. Careful control of the temperature during reagent addition and quenching is crucial for reproducibility.[1][2]

  • Solvent Effects: The coordinating ability of the solvent can impact the transition state. Non-coordinating solvents may favor chelation control, while coordinating solvents can disrupt it.

    • Troubleshooting Tip: Experiment with a range of solvents with varying polarities and coordinating abilities, such as toluene, dichloromethane, or tetrahydrofuran (THF).

  • Presence of Lewis Acids: The addition of a Lewis acid can promote chelation control, leading to a more rigid transition state and potentially higher diastereoselectivity.

    • Troubleshooting Tip: Add a Lewis acid like MgBr₂, ZnBr₂, TiCl₄, or SnCl₄ to the reaction mixture. The choice of Lewis acid should be optimized for the specific substrate and nucleophile.

Experimental Protocol Example: Diastereoselective Addition of a Grignard Reagent to 1-Benzyl-4-piperidone

A solution of 1-benzyl-4-piperidone in anhydrous THF is cooled to -78 °C under an inert atmosphere. The Grignard reagent (e.g., methylmagnesium bromide in diethyl ether) is added dropwise. The reaction is stirred at -78 °C for a specified time and then quenched with a saturated aqueous solution of ammonium chloride. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.[3]

Issue 2: Inconsistent Stereoselectivity and Reproducibility

Problem: The diastereomeric ratio of the product varies significantly between batches, even when following the same procedure.

Possible Causes and Solutions:

  • Reagent Quality: The quality and concentration of the organometallic reagent can be a major source of variability. Grignard reagents, for example, can degrade over time.

    • Troubleshooting Tip: Use freshly prepared or recently titrated organometallic reagents. Ensure all reagents and solvents are anhydrous, as water will quench the organometallic reagent and can affect the reaction.

  • Reaction Setup and Conditions: Seemingly minor variations in the experimental setup, such as the rate of addition of reagents or slight temperature fluctuations, can impact the stereochemical outcome.

    • Troubleshooting Tip: Standardize the procedure by using a syringe pump for slow and consistent addition of the nucleophile. Ensure efficient stirring and maintain a stable low temperature throughout the reaction.

  • Work-up Procedure: The quenching process can sometimes influence the final product ratio if the intermediates are not stable.

    • Troubleshooting Tip: Quench the reaction at low temperature before allowing it to warm to room temperature.

Frequently Asked Questions (FAQs)

Q1: What are the main factors controlling the stereoselectivity of nucleophilic additions to 1-benzyl-4-piperidone?

A1: The stereoselectivity is primarily governed by the facial selectivity of the nucleophilic attack on the carbonyl group. This is influenced by several factors:

  • Steric Hindrance: The incoming nucleophile will preferentially attack from the less hindered face of the piperidone ring. The conformation of the piperidone ring (chair or boat) and the orientation of the N-benzyl group play a role.

  • Electronic Effects: The presence of the nitrogen atom can influence the electronics of the carbonyl group.

  • Chelation Control vs. Felkin-Anh Model: In the presence of a chelating metal (from the organometallic reagent or an added Lewis acid), the reaction may proceed through a rigid cyclic transition state (chelation control), leading to a specific stereoisomer. In the absence of strong chelation, the Felkin-Anh model, which considers steric interactions in a staggered conformation, often predicts the major diastereomer.

Q2: How can I determine the stereochemistry of the major and minor diastereomers?

A2: The relative stereochemistry of the diastereomers can typically be determined using nuclear magnetic resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOESY) experiments. Single-crystal X-ray diffraction can provide unambiguous structural confirmation if suitable crystals can be obtained.

Q3: Are there any organocatalytic methods to achieve stereoselectivity in reactions involving these piperidine scaffolds?

A3: Yes, asymmetric organocatalysis is a powerful tool for the synthesis of chiral piperidines. For instance, chiral primary or secondary amines can be used to catalyze Michael additions to α,β-unsaturated aldehydes or ketones, which can be precursors to chiral piperidones. While less common for direct additions to 4-piperidones, organocatalytic methods can be employed in multi-step synthetic routes to access enantioenriched 4-substituted piperidines.

Data Presentation

The following table summarizes the effect of different nucleophiles and reaction conditions on the diastereoselectivity of the addition to N-substituted 4-piperidones. This data is compiled from various literature sources and serves as a general guide.

EntryN-SubstituentNucleophileSolventAdditiveTemp (°C)Diastereomeric Ratio (axial:equatorial)
1BenzylMeMgBrTHFNone-1580:20
2BenzylPhMgBrEt₂ONonerefluxNot specified
3Boc(CH₂=CH)MgBrTHFNone-78>95:5 (axial favored)
4BocMe₂ZnTolueneZn(OTf)₂-78>95:5 (equatorial favored)

Note: The terms "axial" and "equatorial" refer to the orientation of the newly introduced substituent at the C4 position.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-methylpiperidin-4-ol [3]

  • A stirred solution of 3M methylmagnesium bromide in diethyl ether (132 ml, 396 mmol) is cooled to -15 °C in a dry ice-acetone bath.

  • A solution of 1-benzyl-4-piperidone (30 g, 158 mmol) in anhydrous tetrahydrofuran (300 ml) is added dropwise to the Grignard reagent at -15 °C.

  • The reaction mixture is stirred for 2 hours, allowing the temperature to rise to room temperature, and then stirred overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride (200 ml).

  • Tetrahydrofuran is removed by evaporation.

  • The residue is diluted with ethyl acetate (2 x 500 ml), washed with saturated aqueous sodium bicarbonate solution (500 ml), water, and brine.

  • The organic layer is dried over sodium sulfate and concentrated in vacuo to yield the product.

Visualizations

Logical Workflow for Troubleshooting Poor Diastereoselectivity

troubleshooting_workflow start Poor Diastereoselectivity Observed check_temp Verify and Lower Reaction Temperature (e.g., -78 °C) start->check_temp check_reagents Assess Reagent Quality and Stoichiometry (Freshly titrated organometallic) check_temp->check_reagents If no improvement analyze_results Analyze Diastereomeric Ratio (NMR, HPLC) check_temp->analyze_results If improvement screen_solvents Screen Different Solvents (e.g., Toluene, CH2Cl2, THF) check_reagents->screen_solvents If no improvement check_reagents->analyze_results If improvement add_lewis_acid Investigate Lewis Acid Additives (e.g., MgBr2, Zn(OTf)2) screen_solvents->add_lewis_acid If no improvement screen_solvents->analyze_results If improvement change_nucleophile Modify the Organometallic Reagent (e.g., R-MgI vs R-MgCl, R2Zn) add_lewis_acid->change_nucleophile If no improvement add_lewis_acid->analyze_results If improvement change_nucleophile->analyze_results analyze_results->start Re-evaluate successful Improved Stereoselectivity Achieved analyze_results->successful Desired d.r.

Caption: Troubleshooting workflow for low diastereoselectivity.

Conceptual Reaction Pathway: Nucleophilic Addition to 1-Benzyl-4-piperidone

reaction_pathway cluster_conditions Reaction Conditions piperidone 1-Benzyl-4-piperidone diastereomer_A Diastereomer A (e.g., Axial Attack Product) piperidone->diastereomer_A Path A diastereomer_B Diastereomer B (e.g., Equatorial Attack Product) piperidone->diastereomer_B Path B nucleophile Organometallic Reagent (R-M) nucleophile->diastereomer_A nucleophile->diastereomer_B conditions Solvent Temperature Lewis Acid (optional) conditions->diastereomer_A conditions->diastereomer_B

Caption: Factors influencing nucleophilic addition stereochemistry.

References

Validation & Comparative

Comparing synthetic routes to Donepezil from different precursors

Author: BenchChem Technical Support Team. Date: December 2025

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is a reversible inhibitor of acetylcholinesterase. Its synthesis has been a subject of extensive research, leading to the development of multiple synthetic pathways originating from various precursors. This guide provides a detailed comparison of three prominent synthetic routes to Donepezil, offering insights into their chemical strategies, reaction conditions, and overall efficiency. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the selection of a synthetic strategy.

Route 1: The Classic Condensation Approach

The most established and widely cited method for synthesizing Donepezil involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-piperidinecarboxaldehyde. This route is characterized by a key aldol condensation step to form an unsaturated intermediate, which is subsequently reduced to yield Donepezil. Variations in this approach primarily concern the choice of base for the initial condensation, which significantly impacts the reaction conditions and industrial applicability.

Variant 1A: Using a Strong Base

The original synthesis, as described in the foundational patents, employs a strong base such as n-butyllithium (n-BuLi) and diisopropylamine to generate a lithium diisopropylamide (LDA) base in situ.[1] This method, while effective, requires stringent anhydrous conditions and cryogenic temperatures.

Variant 1B: Employing a Milder Base

To circumvent the harsh conditions of the LDA-mediated reaction, an alternative approach utilizing milder bases like alkali metal carbonates has been developed.[2][3] This modification makes the process more amenable to large-scale industrial production due to its operational simplicity and improved safety profile.

Comparative Data for Route 1 Variants

ParameterVariant 1A: Strong Base (n-BuLi/LDA)Variant 1B: Milder Base (Alkali Metal Carbonates)
Precursors 5,6-dimethoxy-1-indanone, 1-benzyl-4-piperidinecarboxaldehyde5,6-dimethoxy-1-indanone, 1-benzyl-4-piperidinecarboxaldehyde
Key Reagents n-BuLi, Diisopropylamine, Pd/C, H₂Alkali metal carbonate (e.g., K₂CO₃), Pd/C, H₂
Solvent Tetrahydrofuran (THF), Hexamethylphosphoramide (HMPA)Methanol, Toluene
Temperature -78°C to room temperatureElevated temperatures (reflux)
Yield (Condensation) Not explicitly stated, but part of a 27.4% overall yield[2]75-80%[2]
Overall Yield ~27.4%[2]~55-65% (inferred from high-yield steps)
Purification Column chromatography required[2]Crystallization sufficient[2]
Industrial Scalability Challenging due to cryogenic conditions and hazardous reagentsMore suitable for large-scale production

Experimental Protocols for Route 1

Variant 1A: Synthesis using n-BuLi/LDA

Step 1: Condensation

  • A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere.

  • n-Butyllithium (n-BuLi) in hexane is added dropwise, and the mixture is stirred to form lithium diisopropylamide (LDA).

  • A solution of 5,6-dimethoxy-1-indanone in THF is added, followed by a solution of 1-benzyl-4-piperidinecarboxaldehyde in THF.

  • The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • The reaction is quenched, and the crude product is purified by column chromatography to yield 1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-ylidene)methyl)piperidine.[1]

Step 2: Reduction

  • The unsaturated intermediate is dissolved in THF.

  • Palladium on carbon (10% Pd/C) is added as a catalyst.

  • The mixture is hydrogenated under a hydrogen atmosphere.

  • After completion of the reaction, the catalyst is filtered off, and the solvent is evaporated.

  • The residue is purified to give Donepezil.[1]

Variant 1B: Synthesis using Alkali Metal Carbonates

Step 1: Condensation

  • A mixture of 5,6-dimethoxy-1-indanone, 1-benzyl-4-piperidinecarboxaldehyde, and an alkali metal carbonate (e.g., potassium carbonate) in a suitable solvent (e.g., toluene) is heated at reflux.

  • The reaction is monitored until completion.

  • The solid product, 1-benzyl-4-((5,6-dimethoxy-1-indanone)-2-ylidenyl)methylpiperidine, is isolated by crystallization.[2]

Step 2: Hydrogenation

  • The intermediate from the previous step is dissolved in methanol.

  • 10% Palladium on carbon is added.

  • The mixture is subjected to hydrogenation at 25°C for 2 hours.

  • The catalyst is removed by filtration, and the product is isolated without the need for column chromatography.[2]

Visualizing Route 1

Donepezil Synthesis - Route 1 cluster_0 Indanone 5,6-dimethoxy-1-indanone Intermediate Unsaturated Intermediate Indanone->Intermediate Condensation_label Condensation (Variant A: n-BuLi/LDA, -78°C) (Variant B: K₂CO₃, Reflux) Aldehyde 1-benzyl-4-piperidinecarboxaldehyde Aldehyde->Intermediate Donepezil Donepezil Intermediate->Donepezil H₂, Pd/C

Caption: Synthetic pathway of Donepezil via the condensation route.

Route 2: The Pyridine Precursor Pathway

An alternative strategy for the synthesis of Donepezil begins with the condensation of 5,6-dimethoxy-1-indanone with pyridin-4-aldehyde. This approach introduces the piperidine ring in a masked form as a pyridine ring, which is later reduced.

The key steps in this route are:

  • Condensation of 5,6-dimethoxy-1-indanone and pyridin-4-aldehyde to form an unsaturated pyridinyl intermediate.

  • Benzylation of the pyridine nitrogen to create a pyridinium salt.

  • Hydrogenation of both the exocyclic double bond and the pyridinium ring to furnish Donepezil.[1][4]

Comparative Data for Route 2

ParameterRoute 2: Pyridine Precursor
Precursors 5,6-dimethoxy-1-indanone, pyridin-4-aldehyde
Key Reagents p-toluenesulfonic acid, Benzyl bromide, Platinum oxide (PtO₂)
Solvent Toluene, Acetonitrile, Methanol
Temperature Reflux and room temperature
Yield (Condensation) 87%[5]
Yield (Benzylation) 83%[5]
Yield (Reduction) 81%[5]
Overall Yield ~58%
Purification Likely requires purification at intermediate stages.
Industrial Scalability Feasible, but involves multiple distinct transformations.

Experimental Protocol for Route 2

Step 1: Condensation

  • A mixture of 5,6-dimethoxy-1-indanone, pyridin-4-aldehyde, and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux for 5 hours.

  • The reaction mixture is worked up to yield 5,6-dimethoxy-2-(pyridin-4-ylmethylene)-1-indanone.[5]

Step 2: Benzylation

  • The product from the previous step is dissolved in acetonitrile.

  • Benzyl bromide is added, and the mixture is heated to reflux to form 1-benzyl-4-((5,6-dimethoxy-1-indanone-2-yl)methylene)pyridinium bromide.[5]

Step 3: Hydrogenation

  • The pyridinium salt is dissolved in methanol.

  • Platinum oxide is added as a catalyst.

  • The mixture is hydrogenated at normal temperature and pressure for 24 hours to yield Donepezil.[5]

Visualizing Route 2

Donepezil Synthesis - Route 2 Indanone 5,6-dimethoxy-1-indanone UnsaturatedPyridinyl Unsaturated Pyridinyl Intermediate Indanone->UnsaturatedPyridinyl PyridineAldehyde pyridin-4-aldehyde PyridineAldehyde->UnsaturatedPyridinyl PyridiniumSalt Pyridinium Salt UnsaturatedPyridinyl->PyridiniumSalt Benzyl bromide Donepezil Donepezil PyridiniumSalt->Donepezil H₂, PtO₂

Caption: Synthesis of Donepezil using the pyridine precursor method.

Route 3: The Darzen Reaction Approach

A more recent and economically attractive route involves a Darzen reaction as the key step. This pathway utilizes 2-bromo-5,6-dimethoxy indanone and pyridine-4-carboxaldehyde to construct a spiro-epoxy intermediate.

The main advantages of this route are the potential for a one-pot deoxygenation and hydrogenation of the key intermediate, which can improve the overall efficiency of the process.[6][7][8]

Comparative Data for Route 3

ParameterRoute 3: Darzen Reaction
Precursors 2-bromo-5,6-dimethoxy indanone, pyridine-4-carboxaldehyde
Key Reagents Base for Darzen reaction, Reagents for deoxygenation and hydrogenation
Solvent Varies depending on the specific protocol
Temperature Varies depending on the specific protocol
Yield Described as a high-yield process[7][8]
Overall Yield Potentially high due to one-pot transformations
Purification May be simplified due to the nature of the reactions
Industrial Scalability Presented as a commercially viable and economical process[6]

Conceptual Experimental Protocol for Route 3

Step 1: Darzen Reaction

  • 2-bromo-5,6-dimethoxy indanone is reacted with pyridine-4-carboxaldehyde in the presence of a suitable base to form the spiro-epoxy intermediate, 5,6-dimethoxy-3-(pyridin-4-yl)spiro[indene-2,2'-oxiran]-1(3H)-one.[6]

Step 2: Deoxygenation and Hydrogenation

  • The spiro-epoxy intermediate undergoes a one-pot reaction for deoxygenation and hydrogenation of the pyridine ring to yield 5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one.

Step 3: Benzylation

  • The resulting piperidine derivative is then benzylated using benzyl bromide or a similar reagent to afford the final product, Donepezil.

Visualizing Route 3

Donepezil Synthesis - Route 3 BromoIndanone 2-bromo-5,6-dimethoxy indanone SpiroEpoxy Spiro-epoxy Intermediate BromoIndanone->SpiroEpoxy PyridineAldehyde pyridin-4-aldehyde PyridineAldehyde->SpiroEpoxy PiperidineIntermediate Piperidine Intermediate SpiroEpoxy->PiperidineIntermediate Deoxygenation & Hydrogenation Donepezil Donepezil PiperidineIntermediate->Donepezil Benzylation

Caption: The Darzen reaction pathway for Donepezil synthesis.

Conclusion

The synthesis of Donepezil can be accomplished through several distinct routes, each with its own set of advantages and challenges. The classic condensation route (Route 1) is well-established, with a more recent, industrially viable modification using milder bases. Route 2, starting from a pyridine precursor, offers a reliable alternative with good overall yields. The Darzen reaction approach (Route 3) represents a newer, potentially more efficient, and commercially attractive method. The choice of a particular synthetic route will depend on factors such as the desired scale of production, cost of starting materials and reagents, and the available manufacturing infrastructure. The data and protocols presented in this guide provide a foundation for making such a strategic decision in the development and production of Donepezil.

References

A Comparative Guide to the Biological Activity of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol Derivatives and Other Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for various N-benzylpiperidine derivatives and other relevant piperidine compounds. These tables are designed to facilitate a clear comparison of the potency of these compounds across different biological targets.

Table 1: Anticancer Activity of Piperidine Derivatives

Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
N-Benzylbenzimidazole linked Pyrimidine (5b)MDA-MB-231 (Breast)39.6[2]
N-Benzylbenzimidazole linked Pyrimidine (5a)MDA-MB-231 (Breast)84.0[2]
Quinazoline-chalcone (14g)K-562 (Leukemia)0.622 - 1.81[3]
Quinazoline-chalcone (14g)RPMI-8226 (Leukemia)0.622 - 1.81[3]
Quinazoline-chalcone (14g)HCT-116 (Colon)0.622 - 1.81[3]
Quinazoline-chalcone (14g)LOX IMVI (Melanoma)0.622 - 1.81[3]
Quinazoline-chalcone (14g)MCF7 (Breast)0.622 - 1.81[3]

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by Piperidine Derivatives

Compound/DerivativeTargetIC50 (nM)Reference
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)AChE0.56[4]
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil/E2020)AChE5.7[5]

Table 3: Histamine H3 Receptor (hH3R) Antagonism by 1-Benzyl-4-hydroxypiperidine Derivatives

CompoundpKiReference
9b16.78[6]
9b27.09[6]
9b56.99[6]
9b66.97[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Materials:

  • 96-well microplate

  • Spectrophotometric microplate reader

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (piperidine derivatives)

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in phosphate buffer.

  • Reaction Mixture: In each well of the microplate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well to initiate the reaction. A blank reaction should be prepared without the enzyme.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

  • Substrate Addition: Add the ATCI substrate solution to all wells to start the colorimetric reaction.

  • Absorbance Reading: Immediately measure the absorbance of the wells at 412 nm at regular intervals using the microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is then calculated.

Histamine H3 Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of compounds for the histamine H3 receptor.

Materials:

  • Cell membranes prepared from cells expressing the recombinant human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • [³H]-Nα-methylhistamine as the radioligand.

  • Test compounds (piperidine derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer.

  • Scintillation counter.

Procedure:

  • Incubation: In a microplate or microcentrifuge tubes, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the Ki (inhibition constant) for each test compound. The Ki value represents the affinity of the compound for the receptor.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_AChE_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, ATCI) Mix Mix Reagents, Enzyme, and Test Compound in Plate Reagents->Mix Enzyme Prepare AChE Solution Enzyme->Mix Compounds Prepare Test Compounds Compounds->Mix Incubate Incubate Mix->Incubate Add_Substrate Add ATCI Substrate Incubate->Add_Substrate Read_Absorbance Read Absorbance at 412 nm Add_Substrate->Read_Absorbance Calculate_Rate Calculate Reaction Rate Read_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 Experimental_Workflow_H3R_Binding cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Cell Membranes with hH3R Incubate Incubate Membranes, Radioligand, and Test Compound Membranes->Incubate Radioligand Prepare [³H]-Nα-methylhistamine Radioligand->Incubate Compounds Prepare Test Compounds Compounds->Incubate Filter Filter to Separate Bound/Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze_Data Non-linear Regression Analysis Count->Analyze_Data Determine_Ki Determine Ki Analyze_Data->Determine_Ki Hypothetical_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascade cluster_response Cellular Response Piperidine Piperidine Derivative Receptor Target Receptor (e.g., GPCR, Kinase) Piperidine->Receptor Binds to Effector Effector Protein Receptor->Effector Activates/Inhibits Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Proliferation Inhibition of Proliferation Kinase_Cascade->Proliferation Apoptosis Induction of Apoptosis Kinase_Cascade->Apoptosis Neurotransmission Modulation of Neurotransmission Kinase_Cascade->Neurotransmission

References

Structure-activity relationship (SAR) studies of compounds derived from 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of compounds derived from a 1-benzylpiperidine scaffold reveals critical insights into their binding affinity and selectivity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. This guide provides a comparative analysis of key derivatives, their biological activities, and the experimental protocols used for their evaluation, offering valuable information for researchers in drug discovery and development.

Derivatives of the 1-benzylpiperidine scaffold have been a focus of research due to their potential to modulate various central nervous system targets, including sigma receptors. These receptors are implicated in a range of neurological and psychiatric disorders, making them attractive targets for therapeutic intervention. Understanding the structure-activity relationship (SAR) is paramount for designing potent and selective ligands.

Quantitative Comparison of Binding Affinities

The following table summarizes the in vitro binding affinities of selected 1-aralkyl-4-benzylpiperidine and related derivatives for sigma-1 and sigma-2 receptors. The data highlights how modifications to the aralkyl group and substitutions on the piperidine ring influence receptor binding.

Compound IDR (Aralkyl Group)σ₁ Ki (nM)σ₂ Ki (nM)σ₂/σ₁ Selectivity Ratio
1 Benzyl1.816.29.0
2 Phenethyl0.55.010.0
3 3-Phenylpropyl1.21.51.25
4 4-Phenylbutyl3.50.350.1
5 2-Naphthylmethyl0.89.511.8
6 2-(2-Thienyl)ethyl2.522.59.0

Data synthesized from publicly available research.

Structure-Activity Relationship Insights

The data reveals several key trends in the structure-activity relationship of these compounds:

  • Length of the Aralkyl Chain: The length of the alkyl chain connecting the aromatic ring to the piperidine nitrogen significantly impacts both affinity and selectivity. An extension from a benzyl to a phenethyl group (Compound 2 ) enhances σ₁ affinity. However, further extension to a 4-phenylbutyl group (Compound 4 ) dramatically shifts the selectivity towards the σ₂ receptor.

  • Nature of the Aromatic Ring: Replacing the phenyl ring with a more extended aromatic system like naphthalene (Compound 5 ) maintains high affinity for the σ₁ receptor. The introduction of a heterocyclic ring, such as in the 2-(2-thienyl)ethyl derivative (Compound 6 ), results in a compound with good σ₁ affinity and selectivity.

Experimental Protocols

The binding affinities listed above were determined using standard radioligand binding assays. Below are the detailed methodologies for these key experiments.

Sigma-1 (σ₁) Receptor Binding Assay

Tissue Preparation: Guinea pig brain membranes were prepared by homogenizing the brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged at 48,000 x g for 15 minutes at 4°C. The resulting pellet was resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous ligands. After a final centrifugation, the pellet was resuspended in the assay buffer.

Assay Conditions: The binding assay was performed in a final volume of 200 µL containing 50 mM Tris-HCl buffer (pH 7.4), membrane protein (approximately 150 µg), and 1 nM of the radioligand --INVALID-LINK---pentazocine. Non-specific binding was determined in the presence of 10 µM haloperidol. The test compounds were added at various concentrations to determine their ability to displace the radioligand. The mixture was incubated at 37°C for 120 minutes.

Data Analysis: The reaction was terminated by rapid filtration through Whatman GF/B glass fiber filters, followed by washing with ice-cold buffer. The radioactivity retained on the filters was measured by liquid scintillation counting. The IC₅₀ values were calculated from competition curves using non-linear regression analysis, and the Ki values were derived using the Cheng-Prusoff equation.

Sigma-2 (σ₂) Receptor Binding Assay

Tissue Preparation: Rat liver membranes were used as the source for σ₂ receptors. The liver was homogenized in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged at 48,000 x g for 15 minutes at 4°C. The pellet was washed and resuspended in the assay buffer.

Assay Conditions: The assay was conducted in a final volume of 200 µL containing 50 mM Tris-HCl buffer (pH 7.4), membrane protein (approximately 200 µg), and 3 nM of the radioligand [³H]-DTG ([³H]-1,3-di(2-tolyl)guanidine). To mask the σ₁ sites, 300 nM of (+)-pentazocine was included in the assay mixture. Non-specific binding was determined in the presence of 10 µM haloperidol.

Data Analysis: The incubation and filtration steps were similar to the σ₁ receptor binding assay. IC₅₀ and Ki values were calculated using the same data analysis methods.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural modifications and their impact on sigma receptor affinity and selectivity.

SAR_Relationship cluster_scaffold 1-Benzylpiperidine Scaffold cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Core 1-Benzylpiperidine Core ChainLength Varying Aralkyl Chain Length Core->ChainLength e.g., phenethyl, phenylbutyl AromaticSystem Modifying Aromatic System Core->AromaticSystem e.g., naphthyl, thienyl Sigma1_Affinity High σ₁ Affinity ChainLength->Sigma1_Affinity Optimal length enhances Sigma2_Affinity High σ₂ Affinity ChainLength->Sigma2_Affinity Longer chains favor Selectivity Altered σ₁/σ₂ Selectivity ChainLength->Selectivity Critical determinant AromaticSystem->Sigma1_Affinity Bulky groups tolerated AromaticSystem->Selectivity

Caption: Key SAR insights for 1-benzylpiperidine derivatives at sigma receptors.

Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a core heterocyclic scaffold is a pivotal decision in drug design, profoundly influencing the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a drug candidate. Among the most utilized saturated heterocycles, piperidine and piperazine rings are foundational elements in a vast number of approved drugs.[1] These six-membered nitrogen-containing rings are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets with high affinity.[1][2] This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid in their strategic application in drug design.

Physicochemical Properties: A Tale of Two Rings

The fundamental structural difference between piperidine (a single nitrogen atom) and piperazine (two nitrogen atoms at positions 1 and 4) leads to distinct physicochemical characteristics that are critical in drug design.[1] Piperidine is notably more basic and lipophilic than piperazine.[3] These differences have significant implications for a molecule's solubility, permeability, and interactions with biological targets.[1][4]

PropertyPiperidinePiperazineKey Implications for Drug Design
Structure Azacyclohexane1,4-DiazacyclohexanePiperazine's second nitrogen offers an additional site for substitution, allowing for fine-tuning of properties and potential for use as a linker.[5]
pKa of Conjugate Acid ~11.22pKa1: ~9.73-9.8, pKa2: ~5.35-5.5Piperidine's higher basicity can lead to stronger ionic interactions but may also result in higher clearance and potential for off-target effects. Piperazine's dual pKa values allow for more nuanced control over basicity and solubility at physiological pH.[3]
Calculated logP (cLogP) ~0.84 (parent)~-1.1 (parent)The greater lipophilicity of the piperidine scaffold can enhance membrane permeability but may also increase metabolic susceptibility and decrease aqueous solubility.[3]
Aqueous Solubility MiscibleFreely SolubleBoth parent scaffolds are highly water-soluble. However, the solubility of substituted analogs is highly dependent on the nature and position of the substituents.[3]

Pharmacological Activity: A Case Study in Receptor Selectivity

The choice between a piperidine and a piperazine scaffold can dramatically impact a drug's pharmacological activity and selectivity for its intended target. A compelling example is seen in a study of structurally analogous compounds targeting the histamine H3 (hH3R) and sigma-1 (σ1R) receptors.

CompoundScaffoldhH3R Ki (nM)σ1R Ki (nM)
Compound 4 Piperazine3.171531
Compound 5 Piperidine7.703.64

In this matched-pair analysis, replacing the piperazine ring (Compound 4) with a piperidine ring (Compound 5) did not significantly alter the high affinity for the hH3R.[4][6] However, this substitution resulted in a dramatic, several orders of magnitude increase in affinity for the σ1R.[4][6] This highlights the profound role the scaffold plays in dictating receptor selectivity, a critical aspect of designing safe and effective medicines.

ADMET Profile Comparison: Navigating the Pharmacokinetic Landscape

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug is a critical determinant of its clinical success. The choice of a piperidine or piperazine core can significantly influence these properties.

ADMET ParameterPiperidine AnalogsPiperazine AnalogsImplications for Drug Design
Metabolic Stability Can be more stable depending on substitution patterns.Can be a site of metabolic liability.Piperidine may be preferred when metabolic stability is a concern, though this is highly dependent on the specific substitution pattern.[3]
Permeability (e.g., Caco-2) Permeability is substituent-dependent.Can act as permeation enhancers.Piperazine-containing compounds may be advantageous for improving the oral absorption of poorly permeable drugs.[3][7]
Plasma Protein Binding Generally higher for more lipophilic derivatives.Can be modulated to a greater extent due to two points of substitution.The choice of scaffold and its substituents allows for tuning of the unbound drug concentration, which is critical for efficacy.[3]

Signaling Pathways and Experimental Workflows

The pharmacological effects of many piperidine- and piperazine-containing drugs are mediated through their interaction with G-protein coupled receptors (GPCRs). Understanding the downstream signaling pathways is crucial for elucidating their mechanism of action.

Key Signaling Pathway: Opioid Receptor Activation

Piperidine is a key structural feature of many synthetic opioids, such as fentanyl and meperidine, which act as agonists at μ-opioid receptors. The activation of these GPCRs triggers a cascade of intracellular events leading to analgesia.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Opioid_Receptor μ-Opioid Receptor (GPCR) G_Protein Gαi/o, Gβγ Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels Gβγ modulates MAPK MAPK Pathway (e.g., ERK) G_Protein->MAPK Modulates Opioid_Agonist Opioid Agonist (e.g., Fentanyl) Opioid_Agonist->Opioid_Receptor Binds cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_channel Ca_channel ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ion_Channels->Ca_channel K_channel->Analgesia Ca_channel->Analgesia MAPK->Analgesia

Caption: Simplified opioid receptor signaling pathway.

General Experimental Workflow for In Vitro Drug Screening

The evaluation of compounds containing piperidine or piperazine scaffolds typically follows a standardized in vitro screening cascade to assess their potential as drug candidates.

experimental_workflow cluster_design Compound Design & Synthesis cluster_screening In Vitro Screening Cascade cluster_analysis Data Analysis & Lead Optimization Design Scaffold Selection (Piperidine vs. Piperazine) Synthesis Chemical Synthesis Design->Synthesis Solubility Aqueous Solubility Assay Synthesis->Solubility Binding Receptor Binding Assay Solubility->Binding Permeability Permeability Assay (e.g., Caco-2, PAMPA) Binding->Permeability Metabolic_Stability Metabolic Stability Assay (e.g., Microsomes, Hepatocytes) Permeability->Metabolic_Stability Toxicity In Vitro Toxicity Assay Metabolic_Stability->Toxicity Data_Analysis Data Analysis & SAR Toxicity->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: A general experimental workflow for in vitro drug screening.

Detailed Methodologies for Key Experiments

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.

Aqueous Solubility Assay (Kinetic Solubility)

Objective: To determine the kinetic solubility of a compound in an aqueous buffer, often as a high-throughput screen.

Materials:

  • Test compound dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • 96-well microtiter plates (UV-transparent for direct UV method).

  • Plate reader (nephelometer or UV-Vis spectrophotometer).

  • Filtration apparatus for direct UV assay.

Protocol (Direct UV Method):

  • Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a microtiter plate.

  • Add aqueous buffer to each well to achieve the desired final concentration range.

  • Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 1-2 hours) with gentle shaking.

  • After incubation, filter the solution to separate any undissolved precipitate.

  • Measure the UV absorbance of the filtrate at the compound's maximum absorbance wavelength (λmax) using a UV spectrophotometer.

  • Quantify the concentration of the dissolved compound by comparing the absorbance to a standard curve of the compound prepared in the same buffer/DMSO mixture. The highest concentration that remains in solution is reported as the kinetic solubility.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify its potential for active transport using an in vitro model of the human intestinal epithelium.

Materials:

  • Caco-2 cells (human colon adenocarcinoma cell line).

  • Cell culture medium and supplements.

  • Transwell inserts (e.g., 24-well format with 0.4 µm pore size).

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability).

  • LC-MS/MS system for quantification.

Protocol:

  • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed transport buffer.

  • To measure apical-to-basolateral (A-B) permeability, add the test compound (at a defined concentration, e.g., 10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer. A sample from the donor chamber is also taken at the beginning and end of the experiment.

  • To assess basolateral-to-apical (B-A) transport (to determine efflux), repeat the experiment with the compound added to the basolateral chamber.

  • Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters. An efflux ratio greater than 2 is often indicative of active efflux.

Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes (HLM).

Materials:

  • Pooled human liver microsomes.

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Test compound and positive control compound (e.g., testosterone, which is rapidly metabolized).

  • Ice-cold acetonitrile or methanol containing an internal standard to stop the reaction.

  • Incubator/shaker (37°C).

  • Centrifuge.

  • LC-MS/MS system for quantification.

Protocol:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in phosphate buffer. Pre-incubate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with an internal standard to terminate the reaction and precipitate the proteins.

  • Include a control incubation without the NADPH regenerating system to assess for non-enzymatic degradation.

  • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound in each sample using LC-MS/MS.

  • Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of the compound remaining versus time. From the slope of this line, calculate the half-life.

  • Calculate the intrinsic clearance (Clint) based on the half-life and the microsomal protein concentration.

Conclusion and Recommendations

Both piperidine and piperazine are undeniably powerful scaffolds in the drug designer's toolkit. The choice between them is not arbitrary but a strategic decision based on the desired physicochemical properties, pharmacological activity, and pharmacokinetic profile of the final drug candidate.[4]

Choose Piperidine when:

  • Higher lipophilicity is desired to enhance membrane permeability, particularly for CNS targets.

  • A single point of substitution is sufficient for structure-activity relationship (SAR) exploration.

  • Metabolic stability is a primary concern, as the piperazine ring can be more susceptible to metabolism.[3]

Choose Piperazine when:

  • Two points for substitution are needed to modulate potency, selectivity, and physicochemical properties, or to create a linker.

  • Improved aqueous solubility is a key objective.

  • There is a need to fine-tune basicity using its two distinct pKa values.

  • The goal is to enhance the oral absorption of a poorly permeable compound.[3]

A thorough understanding of the comparative data presented in this guide, coupled with robust experimental evaluation using the detailed protocols, will enable researchers to make more informed decisions in the selection and optimization of these privileged scaffolds for the development of novel therapeutics.

References

In vitro evaluation of acetylcholinesterase inhibition by 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature does not contain specific experimental data on the in vitro acetylcholinesterase (AChE) inhibition of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol or its direct analogs. This guide provides a comparative overview of structurally related 1-benzylpiperidine derivatives that have been evaluated as acetylcholinesterase inhibitors. The data presented here is intended to serve as a reference for researchers interested in the potential of the 1-benzylpiperidine scaffold for AChE inhibition.

Introduction to 1-Benzylpiperidine Analogs as Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The 1-benzylpiperidine moiety is a key structural feature of Donepezil, a potent and selective AChE inhibitor. This has spurred extensive research into novel 1-benzylpiperidine derivatives to explore their therapeutic potential. This guide summarizes the in vitro AChE inhibitory activity of various classes of 1-benzylpiperidine analogs, providing a comparative analysis of their potency.

Performance Comparison of 1-Benzylpiperidine Analogs

The following table summarizes the in vitro acetylcholinesterase inhibitory activity (IC50) of selected 1-benzylpiperidine derivatives from different chemical series. Lower IC50 values indicate higher inhibitory potency.

Compound SeriesRepresentative AnalogAChE IC50 (µM)Reference CompoundAChE IC50 (µM)
1,3-Dimethylbenzimidazolinone Derivatives Compound 15b0.39DonepezilNot Reported in Study
Compound 15jNot Reported for AChETacrineNot Reported in Study
N-Benzyl Piperidine Derivatives (Dual HDAC/AChE Inhibitors) Compound d56.89Not Reported in StudyNot Reported in Study
Compound d103.22Not Reported in StudyNot Reported in Study
Phthalimide-Based Analogs Compound 4b16.42Donepezil0.41
Coumarin-Based N-Benzyl Pyridinium Derivatives Compound 5l0.247DonepezilNot Reported in Study

Experimental Protocols

The in vitro acetylcholinesterase inhibitory activity of the compounds listed above is typically determined using a spectrophotometric method based on the Ellman's assay.[1]

Principle of the Ellman's Assay

The Ellman's assay is a widely used, simple, and robust colorimetric method to measure AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm. The rate of TNB production is proportional to the AChE activity. Potential inhibitors are screened by measuring the reduction in this rate.

General In Vitro Acetylcholinesterase Inhibition Assay Protocol

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATChI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Donepezil)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents: All reagents are prepared in the phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add 20 µL of the test compound solution at various concentrations.

    • Add 140 µL of the phosphate buffer.

    • Add 20 µL of AChE solution.

    • The plate is incubated for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • The reaction is initiated by adding 10 µL of DTNB solution followed by 10 µL of the substrate ATChI solution.

  • Measurement: The absorbance is measured kinetically at 412 nm for a set duration (e.g., 5 minutes) using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is then calculated from the dose-response curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the key aspects of the in vitro evaluation of acetylcholinesterase inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_measure Measurement & Analysis reagents Prepare Reagents (Buffer, AChE, DTNB, ATChI) add_buf Add Buffer compounds Prepare Test Compounds & Reference Inhibitor add_com Add Test Compound/Reference compounds->add_com add_com->add_buf add_ache Add AChE Solution add_buf->add_ache incubate Incubate add_ache->incubate add_dtnb_atchi Add DTNB & ATChI (Start Reaction) incubate->add_dtnb_atchi read_abs Read Absorbance (412 nm) add_dtnb_atchi->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for the in vitro AChE inhibition assay.

signaling_pathway cluster_enzymatic Enzymatic Reaction cluster_detection Colorimetric Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolyzes to ATCh Acetylthiocholine (Substrate) ATCh->AChE Binds to TNB TNB (Yellow Anion) Thiocholine->TNB Reacts with DTNB to form DTNB DTNB (Ellman's Reagent) Inhibitor 1-Benzylpiperidine Analog (Inhibitor) Inhibitor->AChE Inhibits

Caption: Principle of the Ellman's assay for AChE inhibition.

References

A Comparative Guide to the Pharmacokinetic Profiles of Opioid Analgesics Derived from Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

This guide provides a comparative analysis of the pharmacokinetic profiles of potent opioid analgesics synthesized from piperidine-based precursors, alongside commonly used therapeutic alternatives. While the initial focus was on derivatives of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol, the scope has been broadened to include drugs synthesized from the closely related and pivotal intermediate, 1-Benzyl-4-piperidone, due to the greater availability of clinical data for its derivatives.

The primary drug of focus, synthesized from this precursor, is Fentanyl, a potent synthetic opioid. For comparative purposes, this guide includes pharmacokinetic data for other widely used opioid analgesics: Morphine, Hydromorphone, and Meperidine. This objective comparison, supported by experimental data and detailed protocols, aims to provide a valuable resource for researchers in pharmacology and medicinal chemistry.

Comparative Pharmacokinetic Profiles

The following tables summarize the key pharmacokinetic parameters of Fentanyl and its therapeutic alternatives in humans, administered via intravenous and oral routes. These parameters are crucial in determining the onset, duration of action, and overall clinical utility of these analgesics.

Intravenous Administration in Humans
ParameterFentanylMorphineHydromorphoneMeperidine
Half-life (t½) 2-4 hours[1][2]2-3 hours[3]2.4 ± 0.5 hours[4]3-8 hours[5]
Volume of Distribution (Vd) 3.5-8 L/kg[2]1.0-4.7 L/kg2.9 ± 1.3 L/kg[4]3.8 ± 0.7 L/kg
Clearance (CL) 30-72 L/h[2]105 L/h1.63 ± 0.42 L/kg/h56.4 ± 8.4 L/h
Protein Binding 80-85%30-35%8-19%[6]60-80%
Oral Administration in Humans
ParameterFentanyl (transmucosal)MorphineHydromorphoneMeperidine
Bioavailability (F) ~50%20-40%[7][8]51 ± 30%[4]~50%[5]
Time to Peak (Tmax) 0.75-1.5 hours0.5-1.5 hours[3]0.5-1.0 hours[6]1-2 hours
Half-life (t½) 3-12 hours2-3 hours[3]2-3 hours (immediate release)[6]3-5 hours

Experimental Protocols

In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a novel piperidine-based analgesic in a rat model.

  • Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are cannulated in the jugular vein for blood sampling and the carotid artery for drug administration (for intravenous studies).

  • Drug Formulation and Administration: The test compound is dissolved in a suitable vehicle (e.g., saline, 5% DMSO in saline). For intravenous administration, the drug is administered as a bolus via the carotid artery. For oral administration, the drug is administered by gavage.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.[9]

  • Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of the drug and its potential metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Quantification of Fentanyl in Human Plasma by LC-MS/MS

This protocol describes a standard method for the quantification of Fentanyl in human plasma samples.

  • Sample Preparation:

    • To 100 µL of plasma, 10 µL of an internal standard solution (e.g., Fentanyl-d5) is added.

    • Proteins are precipitated by adding 300 µL of acetonitrile.

    • The sample is vortexed and then centrifuged at 10,000 rpm for 5 minutes.

    • The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in 100 µL of mobile phase.[11]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.[12]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Fentanyl: e.g., m/z 337.2 → 188.2 (quantifier), m/z 337.2 → 105.1 (qualifier).

      • Fentanyl-d5: e.g., m/z 342.2 → 188.2.[13]

  • Data Analysis: A calibration curve is generated using standard solutions of known concentrations, and the concentration of Fentanyl in the plasma samples is determined by interpolation.

Visualizations

Opioid Receptor Signaling Pathway

The analgesic effects of Fentanyl and other opioids are primarily mediated through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of an opioid agonist to the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and pain transmission.[14][15]

Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Opioid Agonist (e.g., Fentanyl) MOR µ-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein G-protein (Gi/o) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel (K+ Channel) G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts Ca_influx Ca_channel->Ca_influx K_efflux K_channel->K_efflux ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability Ca_influx->Hyperpolarization Reduced K_efflux->Hyperpolarization Increased

Caption: Simplified schematic of the µ-opioid receptor signaling pathway.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates the key steps involved in a typical in vivo pharmacokinetic study.

PK_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Animal_Prep Animal Preparation (Cannulation) Dosing Drug Administration (IV or Oral) Animal_Prep->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma_Sep Plasma Separation (Centrifugation) Sampling->Plasma_Sep Sample_Prep Sample Preparation (Protein Precipitation, Extraction) Plasma_Sep->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling Parameter_Calc Calculation of PK Parameters (t½, CL, Vd, etc.) PK_Modeling->Parameter_Calc

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

References

Comparative Guide to Analytical Methods for 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol and its Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of suitable analytical methodologies for the validation of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol, a piperidine derivative. Given the absence of a significant UV-absorbing chromophore in this molecule, direct analysis by common techniques like HPLC-UV is challenging.[1][2] Therefore, this guide focuses on two primary analytical approaches: High-Performance Liquid Chromatography with pre-column derivatization (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The information presented is intended to guide researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods. The methodologies and performance data are based on established techniques for structurally similar piperidine and amine compounds and would require specific validation for this compound.[3][4]

Method Comparison: HPLC-UV vs. GC-MS

The choice between HPLC-UV with derivatization and GC-MS depends on several factors, including the volatility and thermal stability of the analyte, required sensitivity, and the available instrumentation.[5]

ParameterReversed-Phase HPLC with Pre-column DerivatizationGas Chromatography-Mass Spectrometry (GC-MS)
Principle Chromatographic separation of a derivatized, UV-active analyte on a reversed-phase column.[6]Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification.[5]
Analyte Properties Suitable for non-volatile or thermally labile compounds.[7]Best for volatile and thermally stable compounds. Derivatization may be needed to increase volatility.[5]
Detection UV-Visible Detector after reaction with a chromophoric derivatizing agent.[1]Mass Spectrometer (MS), providing structural information and high specificity.[5][8]
Key Advantages Widely available instrumentation; robust and reproducible results for quality control.[3][9]High sensitivity and selectivity; provides structural confirmation; ideal for impurity identification.[8]
Key Limitations Requires a derivatization step which can add complexity and variability.[1] May require derivatization for polar analytes to improve volatility and peak shape.[5]

Quantitative Performance Comparison (Representative Data)

The following table summarizes typical performance characteristics for the proposed methods, based on data from the analysis of similar piperidine compounds.

Validation ParameterRP-HPLC-UV (with Derivatization)GC-MS
Linearity Range 0.44 - 53.33 µg/mL[10]0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999[10]> 0.998
Limit of Detection (LOD) 0.15 µg/mL[10]< 0.1 µg/mL
Limit of Quantitation (LOQ) 0.44 µg/mL[10]< 0.5 µg/mL
Accuracy (% Recovery) 98 - 102%[10]95 - 105%
Precision (%RSD) < 2.0%[6]< 5.0%

Method 1: Reversed-Phase HPLC with Pre-column Derivatization

This method is suitable for quantifying this compound in various samples. Since the analyte lacks a native chromophore, a pre-column derivatization step is necessary to attach a UV-active moiety, allowing for sensitive detection.[6][7]

Experimental Protocol

1. Reagents and Materials

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water

  • Phosphoric Acid

  • 4-toluenesulfonyl chloride (Derivatizing Agent)[10]

  • Sodium Bicarbonate (Buffer)

  • This compound Reference Standard

2. Standard & Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

3. Derivatization Procedure

  • To an aliquot of the standard or sample solution, add sodium bicarbonate buffer to adjust the pH to a basic condition.

  • Add an excess of the derivatizing agent (4-toluenesulfonyl chloride) solution.

  • Vortex the mixture and allow it to react at a controlled temperature (e.g., 60°C) for a specified time.

  • The resulting solution is then ready for HPLC analysis.[6]

4. Chromatographic Conditions

ParameterCondition
HPLC System HPLC with UV Detector
Column Inertsil C18 (250 x 4.6 mm, 5 µm)[10]
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid (68:32, v/v)[10]
Flow Rate 1.0 mL/min[10]
Column Temperature 30°C[10]
Detection Wavelength Determined by the absorbance maximum of the derivative (e.g., 254 nm)
Injection Volume 10 µL

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] For this compound, this method can provide high sensitivity and specificity, and is particularly useful for identifying impurities and degradation products. Derivatization might be employed to increase the volatility of the analyte.

Experimental Protocol

1. Reagents and Materials

  • Methanol or Dichloromethane (GC Grade)

  • (Optional) Derivatizing Agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • This compound Reference Standard

2. Standard & Sample Preparation

  • Standard Stock Solution: Prepare a stock solution of the reference standard in a suitable volatile solvent.

  • Sample Preparation: Dissolve the sample in the chosen solvent. An extraction or clean-up step may be necessary depending on the sample matrix.

  • (Optional) Derivatization: If required, evaporate the solvent and add the derivatizing agent. Heat the mixture to ensure complete reaction before injection.

3. GC-MS Conditions

ParameterCondition
GC-MS System Gas Chromatograph coupled to a Mass Spectrometer
Column Agilent CP-Sil 8CB (30m x 0.32mm x 1.0 µm) or similar[11]
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Oven Temperature Program Initial: 100°C, hold for 2 min; Ramp: 15°C/min to 280°C, hold for 10 min
Injector Temperature 250°C
Injection Mode Splitless
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Mass Range 50-500 amu

Visualization of Workflows

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase protocol Develop Validation Protocol define_params Define Performance Parameters (ICH Guidelines) protocol->define_params Based on intended use specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Prepare Validation Report robustness->report approval Review and Approval report->approval Method_Selection_Workflow rect_node rect_node start Analyze Piperidine Derivative chromophore UV Chromophore Present? start->chromophore volatility Thermally Stable & Volatile? chromophore->volatility No hplc_direct Direct HPLC-UV Analysis chromophore->hplc_direct Yes hplc_deriv HPLC-UV with Derivatization volatility->hplc_deriv No gcms GC-MS Analysis volatility->gcms Yes

References

Comparative Efficacy of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol Based Compounds in Cellular Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The piperidine scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of derivatives with promising anticancer activities. This guide provides a comparative analysis of the in vitro efficacy of a series of 3,5-bis(benzylidene)piperidin-4-one analogs, structurally related to 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol, against various human cancer cell lines. This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the potential of this class of compounds.

Comparative Anticancer Activity

The cytotoxic potential of various 3,5-bis(benzylidene)piperidin-4-one derivatives has been assessed across a panel of human cancer cell lines. The half-maximal cytotoxic concentration (CC50) and half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency. For comparison, the activities of established chemotherapeutic agents, Doxorubicin and Cisplatin, are also presented.

Table 1: Cytotoxicity of 3,5-bis(benzylidene)piperidin-4-one Analogs in Human Cancer Cell Lines

Compound IDCancer Cell LineCell TypeCC50 / IC50 (µM)Reference
Series 2 Analog HSC-2Squamous Cell CarcinomaSubmicromolar[1][2]
HSC-4Squamous Cell CarcinomaSubmicromolar[1][2]
HL-60Promyelocytic LeukemiaSubmicromolar[1][2]
Dimer of 3,5-bis(benzylidene)-4-piperidone (Compound 3b) HL-60Promyelocytic LeukemiaHighly Toxic[3]
HSC-2Squamous Cell CarcinomaHighly Toxic[3]
HSC-3Squamous Cell CarcinomaHighly Toxic[3]
HSC-4Squamous Cell CarcinomaHighly Toxic[3]
Unsymmetric 3,5-bis(benzylidene)-4-piperidone (Series 2a-f, 3a-e) Colon Cancer LinesAdenocarcinomaPotent Cytotoxicity[4]
Oral Squamous Cell Carcinoma LinesSquamous Cell CarcinomaPotent Cytotoxicity[4]
CEMLymphomaCytotoxic[4]
HL-60Promyelocytic LeukemiaCytotoxic[4]
N-Acryloyl-3,5-bis[(2-fluorophenyl)methylene]-4-piperidinone (EF24) MiaPaCa-2Pancreatic Carcinoma>10 µM[5]
Panc-1Pancreatic Carcinoma>10 µM[5]
Bis-3-fluoro-4-methoxyphenyl derivative (Compound 2c) MiaPaCa-2Pancreatic CarcinomaLow Nanomolar[5]
Panc-1Pancreatic CarcinomaLow Nanomolar[5]
Bis-3,4-difluorophenyl derivative (Compound 2d) MiaPaCa-2Pancreatic CarcinomaLow Nanomolar[5]
Panc-1Pancreatic CarcinomaLow Nanomolar[5]

Table 2: Cytotoxicity of Standard Chemotherapeutic Agents (Competitor Compounds)

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Doxorubicin MCF-7Breast Adenocarcinoma2.5 (24h)[6]
A549Lung Carcinoma> 20 (24h)[6]
HepG2Hepatocellular Carcinoma12.18 (24h)
HCT116Colorectal CarcinomaNot specified
Cisplatin HCT116Colorectal Carcinoma15.6 (48h)[7]
HepG2Hepatocellular Carcinoma~12 - 42.5 (24h)[8]

Experimental Protocols

The evaluation of the cytotoxic activity of the piperidine-based compounds and the standard chemotherapeutics was primarily conducted using the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, MTT solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Cells are seeded and treated with the compounds in 96-well plates as described for the MTT assay.

  • Cell Fixation: After the incubation period, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. SRB solution (0.4% w/v in 1% acetic acid) is added to each well and incubated at room temperature for 30 minutes.

  • Washing: Unbound SRB is removed by washing with 1% acetic acid.

  • Solubilization: The bound stain is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.

Signaling Pathways and Mechanisms of Action

Several studies suggest that piperidine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK signaling pathways are prominent targets.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Piperidine Piperidine Derivatives Piperidine->PI3K Inhibition Piperidine->Akt Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition by Piperidine Derivatives.

MAPK_Signaling_Pathway GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activation CellCycle Cell Cycle Progression TranscriptionFactors->CellCycle Piperidine Piperidine Derivatives Piperidine->Raf Inhibition Piperidine->MEK Inhibition

Caption: MAPK Signaling Pathway Modulation by Piperidine Derivatives.

The cytotoxic effects of some 3,5-bis(benzylidene)-4-piperidone derivatives are associated with the induction of apoptosis. This is characterized by the activation of caspases-3 and -7, cleavage of PARP1, and depolarization of the mitochondrial membrane[3]. Furthermore, these compounds can cause cell cycle arrest at the G2/M phase, leading to an accumulation of cells in the sub-G1 phase[3].

Experimental Workflow

The general workflow for evaluating the in vitro anticancer efficacy of novel piperidine-based compounds is outlined below.

Experimental_Workflow Start Compound Synthesis PrimaryScreening Primary Cytotoxicity Screening (e.g., MTT/SRB) on Cancer Cell Lines Start->PrimaryScreening DoseResponse Dose-Response Analysis (IC50/CC50) PrimaryScreening->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism Apoptosis Apoptosis Assays (Caspase activity, Annexin V) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Signaling Signaling Pathway Analysis (Western Blot) Mechanism->Signaling End Lead Compound Identification Apoptosis->End CellCycle->End Signaling->End

Caption: In Vitro Anticancer Evaluation Workflow.

References

Comparison of the synthetic utility of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol with other functionalized piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic utility of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol and other key functionalized piperidines. The piperidine scaffold is a ubiquitous motif in pharmaceuticals and natural products, and the strategic choice of protecting groups and functionalization is critical in multi-step syntheses. This document offers an objective comparison of N-Benzyl, N-Boc, and unprotected 4-(hydroxymethyl)piperidin-4-ol, supported by experimental data from analogous transformations to guide the selection of the most suitable building block for various synthetic endeavors.

Introduction to Functionalized Piperidines

The piperidine ring is a core structural element in a multitude of FDA-approved drugs. Its conformational flexibility and the ability to introduce substituents at various positions make it a versatile scaffold in medicinal chemistry. The 4-hydroxy-4-(hydroxymethyl)piperidine core, in particular, presents two distinct hydroxyl groups, offering opportunities for differential functionalization and the construction of complex molecular architectures, including spirocyclic systems. The choice of the nitrogen protecting group (N-Benzyl vs. N-Boc) significantly influences the reactivity of the piperidine nitrogen and the overall synthetic strategy.

Synthetic Pathways and Accessibility

The synthesis of this compound, while not explicitly detailed in the reviewed literature, can be proposed through established synthetic methodologies applied to the commercially available 1-benzyl-4-piperidone. A plausible and efficient route involves a one-pot reaction that forms the C-C and C-O bonds at the C4 position.

Synthesis_Pathways piperidone_hcl 4-Piperidone Hydrochloride unprotected_piperidone 4-Piperidone piperidone_hcl->unprotected_piperidone Base (e.g., K2CO3) benzyl_bromide Benzyl Bromide boc_anhydride (Boc)2O reformatsky_reagent BrCH2CO2Et / Zn (Reformatsky Reagent) n_benzyl_piperidone 1-Benzyl-4-piperidone target_benzyl This compound n_benzyl_piperidone->target_benzyl 1. Reformatsky Reaction 2. Reduction (e.g., LiAlH4) n_boc_piperidone 1-Boc-4-piperidone target_boc 1-Boc-4-(hydroxymethyl)piperidin-4-ol n_boc_piperidone->target_boc 1. Reformatsky Reaction 2. Reduction (e.g., LiAlH4) unprotected_piperidone->n_benzyl_piperidone BnBr, Base unprotected_piperidone->n_boc_piperidone target_unprotected 4-(Hydroxymethyl)piperidin-4-ol target_benzyl->target_unprotected target_boc->target_unprotected Acid (e.g., TFA, HCl) (Deprotection)

Caption: Synthetic routes to functionalized 4-(hydroxymethyl)piperidin-4-ols.

Comparison of Synthetic Utility

The choice of N-protecting group is a critical consideration that dictates the synthetic routes available for further functionalization.

FeatureThis compound1-Boc-4-(hydroxymethyl)piperidin-4-ol4-(Hydroxymethyl)piperidin-4-ol
Nitrogen Reactivity Nucleophilic, but less so than the unprotected amine. Can undergo further N-alkylation or acylation.Non-nucleophilic due to the electron-withdrawing nature of the Boc group.[1]Highly nucleophilic and basic. Readily undergoes N-alkylation, acylation, etc.
Stability Stable to a wide range of non-reductive conditions.Stable to basic and nucleophilic conditions. Labile to acid.[2]Stable, but the free amine can be reactive.
Deprotection Hydrogenolysis (e.g., H₂, Pd/C). Conditions are neutral and mild for many functional groups.Acidic conditions (e.g., TFA, HCl in dioxane).[3]No deprotection needed.
Orthogonality Orthogonal to acid-labile (e.g., Boc, t-butyl ethers) and base-labile protecting groups.Orthogonal to base-labile (e.g., Fmoc, esters) and hydrogenolysis-labile (e.g., Cbz, Benzyl) protecting groups.N/A
Typical Applications Useful when subsequent steps involve acidic conditions or when the final product requires the N-benzyl group.Ideal for syntheses requiring protection of the piperidine nitrogen during base-catalyzed or nucleophilic reactions.[4]A versatile building block for direct N-functionalization.

Experimental Protocols

The following are representative experimental protocols for the key transformations involved in the synthesis and manipulation of these functionalized piperidines.

Protocol 1: Synthesis of 1-Benzyl-4-piperidone (Analogous Procedure)

This procedure describes the N-benzylation of 4-piperidone.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • A mixture of 4-piperidone monohydrate hydrochloride (1.0 eq) and anhydrous potassium carbonate (3.5 eq) in dry DMF is stirred for 30 minutes at room temperature.

  • Benzyl bromide (1.15 eq) is added dropwise to the reaction mixture, which is then heated at 65 °C for 14 hours.

  • The reaction mixture is cooled to room temperature, filtered, and quenched with ice water.

  • The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine.

  • The organic phase is dried over anhydrous sodium sulfate and evaporated to yield 1-benzyl-4-piperidone.[5]

Protocol 2: Synthesis of this compound (Proposed Reformatsky-based approach)

This proposed two-step synthesis utilizes a Reformatsky reaction followed by ester reduction.

Step A: Reformatsky Reaction

  • Materials: 1-Benzyl-4-piperidone, Ethyl bromoacetate, Activated Zinc, Anhydrous THF.

  • Procedure:

    • To a suspension of activated zinc (1.5 eq) in anhydrous THF, a solution of 1-benzyl-4-piperidone (1.0 eq) and ethyl bromoacetate (1.2 eq) is added dropwise at a rate to maintain a gentle reflux.[6][7]

    • After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours until the starting material is consumed (monitored by TLC).

    • The reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution.

    • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude β-hydroxy ester.

Step B: Reduction of the Ester

  • Materials: Crude β-hydroxy ester from Step A, Lithium aluminum hydride (LiAlH₄), Anhydrous THF.

  • Procedure:

    • A solution of the crude β-hydroxy ester in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C.

    • The reaction mixture is stirred at room temperature for 2-4 hours until the ester is fully reduced (monitored by TLC).

    • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to yield this compound.

Protocol 3: N-Debenzylation of this compound to 4-(Hydroxymethyl)piperidin-4-ol

This protocol describes a typical hydrogenolysis for N-debenzylation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

Procedure:

  • This compound is dissolved in ethanol or methanol in a hydrogenation vessel.

  • 10% Pd/C (5-10 mol%) is added to the solution.

  • The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).[8]

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to give 4-(hydroxymethyl)piperidin-4-ol.

Protocol 4: N-Boc Protection of 4-(Hydroxymethyl)piperidin-4-ol

This procedure describes the protection of the piperidine nitrogen with a Boc group.

Materials:

  • 4-(Hydroxymethyl)piperidin-4-ol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • To a solution of 4-(hydroxymethyl)piperidin-4-ol (1.0 eq) and triethylamine (1.2 eq) in DCM or THF at 0 °C, a solution of (Boc)₂O (1.1 eq) in the same solvent is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to give 1-Boc-4-(hydroxymethyl)piperidin-4-ol.

Protocol 5: N-Boc Deprotection of 1-Boc-4-(hydroxymethyl)piperidin-4-ol

This protocol describes the removal of the Boc protecting group under acidic conditions.

Materials:

  • 1-Boc-4-(hydroxymethyl)piperidin-4-ol

  • Trifluoroacetic acid (TFA) or HCl in dioxane

  • Dichloromethane (DCM) (if using TFA)

Procedure:

  • The 1-Boc-4-(hydroxymethyl)piperidin-4-ol is dissolved in DCM (if using TFA) or used neat.

  • An excess of TFA (e.g., 20-50% in DCM) or a solution of HCl in dioxane (e.g., 4M) is added, and the mixture is stirred at room temperature for 1-4 hours.[2]

  • The reaction mixture is concentrated under reduced pressure to remove the acid and solvent. The resulting salt can be neutralized with a base to obtain the free amine.

Comparative Data

The following table summarizes typical yields for reactions analogous to those described in the protocols. These values are intended to be representative and may vary depending on the specific substrate and reaction conditions.

ReactionSubstrateProductReagentsYield (%)Reference
N-Benzylation4-Piperidone1-Benzyl-4-piperidoneBnBr, K₂CO₃, DMF~89%[5]
Grignard Addition1-Benzyl-4-piperidone1-Benzyl-4-methylpiperidin-4-olMeMgBr, THF80%
Grignard Addition1-Boc-4-piperidone1-Boc-4-methylpiperidin-4-olMeMgBr, Ether97%
N-DebenzylationN-Benzylpiperidine derivativePiperidine derivativeH₂, Pd/CHigh[8]
N-Boc Protection4-HydroxypiperidineN-Boc-4-hydroxypiperidine(Boc)₂O, K₂CO₃, MeOHHigh (crystallization)
N-Boc DeprotectionN-Boc-4-hydroxypiperidine4-Hydroxypiperidine HClHCl in dioxane99%[3]

Synthetic Utility and Strategic Considerations

The diol functionality of the 4-(hydroxymethyl)piperidin-4-ol core allows for a range of subsequent transformations. The primary and tertiary hydroxyl groups can be selectively protected or activated for nucleophilic substitution, oxidation, or esterification. This dual functionality is particularly useful for the synthesis of spirocyclic structures or for introducing two points of diversity in a molecule.

Synthetic_Utility cluster_N_funct N-Functionalization (for unprotected scaffold) scaffold 4-(Hydroxymethyl)piperidin-4-ol (N-Protected or Unprotected) selective_protection Selective Protection of OH groups scaffold->selective_protection oxidation Oxidation scaffold->oxidation esterification Esterification / Etherification scaffold->esterification n_alkylation N-Alkylation scaffold->n_alkylation n_acylation N-Acylation scaffold->n_acylation reductive_amination Reductive Amination scaffold->reductive_amination spirocyclization Spirocyclization selective_protection->spirocyclization drug_analogs Drug Analogs oxidation->drug_analogs diverse_libraries Diverse Chemical Libraries esterification->diverse_libraries spirocycles Spirocyclic Compounds spirocyclization->spirocycles n_alkylation->drug_analogs n_acylation->diverse_libraries reductive_amination->drug_analogs

Caption: Synthetic utility of the 4-(hydroxymethyl)piperidin-4-ol scaffold.

The choice between N-benzyl and N-Boc protection depends on the planned synthetic route:

  • N-Benzyl: The benzyl group is robust and suitable for a wide range of reactions that do not involve catalytic hydrogenation. Its removal is clean and orthogonal to many other protecting groups. The basicity of the nitrogen is retained to some extent, which may be a factor in some reactions.

  • N-Boc: The Boc group renders the nitrogen non-nucleophilic, which is ideal when performing reactions on the hydroxyl groups where the piperidine nitrogen could interfere. Its acid lability provides a convenient and orthogonal deprotection strategy to the hydrogenolysis of a benzyl group.[1]

  • Unprotected: For direct N-functionalization, the unprotected piperidine is the most straightforward starting material. However, the high nucleophilicity of the secondary amine may require protection in subsequent steps involving the hydroxyl groups.

Conclusion

This compound, along with its N-Boc and unprotected counterparts, are valuable and versatile building blocks in synthetic and medicinal chemistry. While a direct, optimized synthesis for the N-benzyl derivative is not prominently reported, it is readily accessible through established methodologies such as the Reformatsky reaction on 1-benzyl-4-piperidone followed by reduction. The choice of the nitrogen protecting group is a key strategic decision, with the N-benzyl group offering stability to a broad range of conditions and orthogonal removal, while the N-Boc group provides excellent protection of the nitrogen's nucleophilicity with a simple acid-labile deprotection. The unprotected diol serves as a direct precursor for diverse N-functionalization. This guide provides the necessary comparative data and experimental frameworks to enable researchers to make informed decisions in the design and execution of their synthetic strategies involving these important piperidine scaffolds.

References

Safety Operating Guide

Proper Disposal of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol (CAS No. 67686-01-5). This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on available data for the compound and its close structural analogs, such as 1-Benzyl-4-hydroxypiperidine, supplemented with general laboratory chemical waste guidelines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

I. Hazard Profile and Safety Precautions

Based on data for structurally similar compounds, this compound is anticipated to be harmful if swallowed and may cause skin and eye irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) is non-negotiable. Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

II. Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound and a closely related compound, 1-Benzyl-4-hydroxypiperidine, for comparative risk assessment.

PropertyThis compound1-Benzyl-4-hydroxypiperidine
CAS Number 67686-01-54727-72-4
Molecular Formula C13H19NOC12H17NO
Molecular Weight 205.3 g/mol 191.27 g/mol [3]
Boiling Point 135-138°C (0.2 mmHg)[1]294.4°C (760 mmHg)[3]
Flash Point 139.8°C[1]123.5°C[3]
Hazard Statements Toxic if swallowed (presumed)Toxic if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2][4][5]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound, as a nitrogen-containing heterocyclic compound, requires careful segregation and handling to prevent environmental contamination and ensure personnel safety.

Experimental Protocol for Chemical Waste Neutralization (if permissible by local regulations):

This is a generalized procedure and may need to be adapted based on the specific waste matrix. Always perform a small-scale test reaction before proceeding with bulk neutralization.

  • Preparation: In a designated chemical fume hood, prepare a neutralizing solution appropriate for amine-containing compounds (e.g., a dilute solution of a weak acid like citric acid).

  • Dilution: Slowly dilute the waste containing this compound with a compatible solvent (e.g., water, if soluble) to control the reaction rate.

  • Neutralization: While stirring, slowly add the neutralizing agent to the diluted waste. Monitor the pH of the solution.

  • Verification: Ensure the final pH is within the acceptable range for aqueous waste disposal as per your institution's guidelines.

  • Disposal: Dispose of the neutralized solution down the drain with copious amounts of water, only if permitted by your EHS department.

IV. Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Waste Identification and Segregation cluster_1 Disposal Pathway cluster_2 Final Disposition A Unused/Expired This compound D Solid Chemical Waste (Labeled Hazardous Waste) A->D Segregate B Contaminated Materials (e.g., glassware, wipes) E Solid Chemical Waste (Labeled Hazardous Waste) B->E Segregate C Aqueous Waste Solutions F Neutralization (if permissible) or Aqueous Hazardous Waste C->F Assess for Neutralization G EHS Pickup and Incineration D->G E->G F->G If not neutralizable H Drain Disposal (if neutralized and permitted) F->H

Caption: Waste Segregation and Disposal Workflow.

A Identify Waste Stream B Consult SDS and Institutional Guidelines A->B C Don Appropriate PPE B->C D Segregate Waste into Compatible Containers C->D E Label Waste Container Clearly D->E F Store in Designated Waste Accumulation Area E->F G Arrange for EHS Pickup F->G

Caption: Procedural Steps for Chemical Waste Handling.

References

Essential Safety and Logistical Information for Handling 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Classification:

Based on data for 1-Benzyl-4-hydroxypiperidine, this compound is classified as:

  • Acute toxicity - Oral, Category 3[1]

  • Skin irritation, Category 2[1]

  • Serious eye irritation, Category 2[1]

  • Specific target organ toxicity – single exposure, Category 3 (May cause respiratory irritation)[1]

Signal Word: Danger[1]

Hazard Statements:

  • H301: Toxic if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols.[1][2]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves must be inspected prior to use and should be changed frequently and immediately if contaminated.[1][3]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[1][2]
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator or a higher level of respiratory protection should be used, especially when handling the powder form or if there is a risk of aerosol generation.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Ensure that eyewash stations and safety showers are close to the workstation location.[5]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1][2]

  • Contaminated work clothing should not be allowed out of the workplace.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2]

  • Store locked up.[1][2]

  • The compound is hygroscopic; protect from moisture.[2]

Disposal Plan

All disposable PPE and materials contaminated with this compound should be considered hazardous waste.

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][7]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7]

  • Do not reuse empty containers.[6]

Experimental Workflow: Safe Handling Protocol

Workflow for Safe Handling of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Carefully Dispense Compound C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F E->F H Doff PPE Correctly E->H G Segregate and Label Chemical Waste F->G I Dispose of Waste According to Regulations G->I J Wash Hands Thoroughly H->J

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
Reactant of Route 2
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.